Anabasine hydrochloride
Description
Historical Context of Anabasine (B190304) Hydrochloride Discovery and Early Research
The parent compound, anabasine, was first isolated in 1929 by A.P. Orekhov and colleagues from the plant Anabasis aphylla, a shrub native to Central Asia, from which the alkaloid derives its name. nih.govwikipedia.org Interestingly, anabasine holds the distinction of being synthesized before it was identified in nature. govinfo.gov In 1931, chemist C.R. Smith synthesized a compound he named "neonicotine" due to its structural resemblance to nicotine (B1678760); this synthetic compound was later found to be identical to the naturally occurring anabasine. govinfo.govresearchgate.net Early research focused heavily on its potent insecticidal properties, and it was commercially used for this purpose, particularly in the former Soviet Union. wikipedia.orggovinfo.gov Its hydrochloride form became standard for research applications, allowing for consistent and reproducible experimental conditions.
Natural Occurrence and Biosynthesis Pathways of Anabasine in Organisms
Anabasine is synthesized by a range of organisms, from plants to marine invertebrates and insects. The biosynthesis involves the coupling of a piperidine (B6355638) ring with a pyridine (B92270) ring, a pathway that has been a subject of phytochemical investigation.
Anabasine is a well-documented alkaloid within the plant kingdom, most notably in the Solanaceae (nightshade) and Amaranthaceae families. wikipedia.orgwikipedia.orgrjptonline.org
Anabasis aphylla : This plant is the original and a principal source of anabasine, with concentrations in the shoots ranging from 1-2%. wikipedia.orgnih.gov It has been traditionally harvested for the extraction of this alkaloid. researchgate.netuobaghdad.edu.iqresearchgate.net
Nicotiana Species : Several species of the tobacco plant produce anabasine, though often as a minor alkaloid compared to nicotine. wikipedia.org Nicotiana glauca, or tree tobacco, is a significant exception, where anabasine is the predominant alkaloid, constituting up to 99% of the total alkaloid content. researchgate.netnih.govcolostate.edu Other species like Nicotiana tabacum (common tobacco) and Nicotiana rustica also contain trace amounts. nih.govresearchgate.net
Table 1: Prominent Plant Sources of Anabasine
| Family | Species | Common Name | Typical Anabasine Content |
|---|---|---|---|
| Amaranthaceae | Anabasis aphylla | - | 1-2% in shoots nih.gov |
| Solanaceae | Nicotiana glauca | Tree Tobacco | Predominant alkaloid (~1.2% of dry weight) researchgate.netnih.govresearchgate.net |
| Solanaceae | Nicotiana tabacum | Common Tobacco | Minor alkaloid nih.govwikipedia.org |
The presence of anabasine is not limited to the plant kingdom. It has been identified in the venom and secretions of several animal species.
Ants : Anabasine has been found in the poison glands of myrmicine ants, specifically within the Messor and Aphaenogaster genera. researchgate.netcornell.edu In these ants, it is often found alongside the related alkaloid anabaseine (B15009) and is believed to function as a chemical defense agent and potentially as part of a recruitment pheromone. researchgate.netcornell.edunih.gov
Ribbon Worms (Nemertines) : Marine ribbon worms, particularly hoplonemerteans like Amphiporus angulatus, produce a variety of pyridyl alkaloids. nih.govresearchgate.net Anabasine has been identified as one of the toxins in their venomous secretions, which are used to paralyze prey and deter predators. nih.govbpums.ac.irnih.gov
Plant Sources and Species (e.g., Nicotiana spp., Anabasis aphylla)
Enantiomeric Forms and Stereochemistry of Anabasine Hydrochloride in Biological Systems
Anabasine possesses a chiral center at the 2-position of the piperidine ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-anabasine and (R)-anabasine. ontosight.ai In nature, anabasine often occurs as a racemic mixture (an equal mixture of both enantiomers), particularly in Nicotiana plants. researchgate.net The stereochemistry is a critical factor as enantiomers frequently display different biological activities and potencies. researchgate.net
The (S)-enantiomer of anabasine is often the more biologically active form. biosynth.com Research focusing on the specific interactions of anabasine with biological targets, such as nAChRs, often requires the separation and study of the individual enantiomers. (S)-Anabasine serves as a valuable research tool for investigating the function of nicotinic receptors and their role in neural pathways. biosynth.com Its specific binding properties help in understanding receptor dynamics and provide a structural basis for the development of new therapeutic agents targeting neurological disorders. ontosight.aibiosynth.com Studies have shown that (S)-anabasine is a full agonist at human fetal muscle-type nAChRs. medchemexpress.commedchemexpress.com
Table 2: Enantiomeric Properties of Anabasine
| Property | Description |
|---|---|
| Chiral Center | C2 position of the piperidine ring |
| Enantiomers | (S)-anabasine and (R)-anabasine |
| Natural Occurrence | Often found as a racemic mixture in Nicotiana species researchgate.net |
| Biological Activity | The (S)-enantiomer is generally considered the more biologically active form biosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interactions of Anabasine Hydrochloride
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Modulatory Effects
Anabasine (B190304) hydrochloride functions as a partial agonist at neuronal nAChRs, meaning it binds to and activates the receptor but elicits a response that is less than that of a full agonist like acetylcholine. This interaction is significant in both the central nervous system and the adrenal medulla, where it can stimulate the release of catecholamines in a calcium-dependent manner. The agonistic activity of anabasine at nAChRs can lead to depolarization of cells that endogenously express these receptors. For instance, anabasine induces depolarization of TE671 cells, which express human fetal muscle-type nAChRs, with a reported EC50 of 0.7 µM. medchemexpress.com The compound's interaction with nAChRs is complex, involving not only direct activation but also potential modulatory effects on receptor function.
Ligand Binding Kinetics and Receptor Desensitization
The interaction of anabasine with nAChRs involves not only binding affinity but also the kinetics of this binding and the subsequent process of receptor desensitization. Upon binding, an agonist like anabasine induces a conformational change in the receptor, leading to the opening of the ion channel. tocris.com However, prolonged exposure to the agonist causes the receptor to enter a desensitized state, where it is refractory to further activation despite the continued presence of the ligand. tocris.com
Radioligand binding assays, which measure ligand interaction at a steady state, are significantly influenced by the high affinity of agonists for the desensitized state of the receptor. mdpi.com This can result in measured affinities that are much higher than what would be inferred from functional experiments that measure the immediate response to the agonist. mdpi.com Anabasine, like other nAChR agonists, can induce desensitization of the receptor. This process is complex and can be influenced by the concentration of the agonist. Studies have shown that even sub-activating concentrations of nicotinic agonists can produce desensitization of the receptor, affecting subsequent responses to activating concentrations.
The desensitization process is a critical aspect of nAChR pharmacology, as it modulates the duration and intensity of the receptor's response to an agonist. For instance, the rapid desensitization of α7 nAChRs is a distinct feature of this subtype and can be influenced by the level of agonist occupancy. nih.gov
Electrophysiological Studies of Receptor Activation and Ion Channel Modulation
Electrophysiological studies have been instrumental in characterizing the functional consequences of anabasine's interaction with nAChRs. These techniques directly measure the flow of ions through the receptor's channel upon agonist binding, providing insights into receptor activation and modulation. tocris.com
When an agonist such as anabasine binds to the nAChR, it triggers a conformational change that opens the ion channel, allowing cations like Na+ and Ca2+ to flow into the cell and K+ to flow out, leading to membrane depolarization. tocris.com Anabasine has been shown to be a potent agonist at muscle and neuronal α-bungarotoxin-sensitive nAChRs.
Studies on TE671 cells, which express human fetal muscle-type nAChRs, have demonstrated that anabasine can induce depolarization, indicating its ability to activate these receptors and open their associated ion channels. medchemexpress.commedchemexpress.com The potency of anabasine as an agonist can vary depending on the specific nAChR subtype being investigated. For example, while it is a potent agonist at α7 nAChRs, it acts as a weak partial agonist at α4β2 nAChRs. mdpi.com Electrophysiological recordings have confirmed that anabasine activates nAChRs, but its efficacy can be lower compared to full agonists like acetylcholine.
Allosteric Modulation of nAChRs by Anabasine Hydrochloride
While primarily known as an agonist that binds to the orthosteric site (the same site as the endogenous ligand, acetylcholine), there is evidence to suggest that anabasine and its analogs can also exert allosteric effects on nAChRs. tocris.com Allosteric modulators bind to a site on the receptor that is different from the agonist binding site and can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the agonist.
Benzylidene-anabaseines (BAs), which are analogs of anabasine, have been shown to non-competitively inhibit the activation of human fetal muscle nAChRs by acetylcholine. nih.gov This non-competitive inhibition suggests an allosteric mechanism. These compounds were also found to modulate the binding of other non-competitive antagonists to the receptor in its resting state through allosteric mechanisms. nih.gov Specifically, BAs enhanced the binding of the non-competitive antagonist [3H]TCP when the receptor was in a resting but activatable state, which suggests that these compounds can promote the desensitization of the receptor. nih.gov
The concept of allosteric modulation is crucial for understanding the full pharmacological profile of compounds like anabasine. The ability to modulate receptor function without directly competing with the endogenous agonist offers a different avenue for therapeutic intervention. While direct evidence for this compound itself acting as a significant allosteric modulator is less pronounced than for its analogs, the findings with BAs highlight the potential for this class of compounds to interact with nAChRs at sites other than the primary agonist binding site. The development of PAMs is an active area of research, with the goal of specifically activating certain nAChR subtypes, such as those containing the α5 subunit. anr.fr
Structure-Activity Relationships (SAR) of Anabasine and its Analogs at nAChRs
The structure-activity relationship (SAR) of anabasine and its analogs provides valuable insights into the molecular features required for interaction with nicotinic acetylcholine receptors (nAChRs). wikipedia.org Anabasine is a structural isomer of nicotine (B1678760), both possessing a pyridine (B92270) ring which is crucial for their biological activity. However, they differ in their side-chain configurations, with anabasine having a piperidine (B6355638) ring and nicotine a pyrrolidine (B122466) ring.
Modifications to the anabasine structure can significantly alter its affinity and efficacy at different nAChR subtypes. For instance, ring expansion from the pyrrolidine ring of nicotine to the piperidine ring of anabasine results in a notable decrease in affinity for nAChRs. uchile.cl Conversely, contracting the ring to an azetidine (B1206935) analog can slightly increase affinity. uchile.cl
The introduction of a double bond into the piperidine ring, as seen in the anabasine analog anatabine (B1667383), increases agonist potency at α4β2 nAChRs but decreases it at α7 nAChRs relative to anabasine. mdpi.com This indicates that even subtle structural changes can lead to significant shifts in subtype selectivity. The larger ring size of anabasine appears to be less favorable for binding and activation of α4β2 nAChRs, and the addition of a double bond seems to partially counteract this. mdpi.com
Furthermore, the creation of benzylidene-anabaseine (BA) analogs has been a key area of research. These compounds are often partial agonists of the α7 nAChR. nih.gov For example, 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXBA) and its metabolite 3-(4-hydroxy-2-methoxybenzylidene)-anabaseine (4OH-DMXBA) have been studied for their interactions with muscle-type nAChRs. nih.gov 4OH-DMXBA was found to be a partial agonist, while DMXBA acted as a competitive antagonist, highlighting how a simple metabolic conversion can drastically change the pharmacological profile. nih.gov Docking studies have suggested that a hydrogen-bond donor feature, in addition to the known nicotinic pharmacophore, contributes to the binding of these benzylidene anabaseine (B15009) analogs to nAChRs. nih.gov
The synthesis of sterically strained bicyclic analogs of anabasine, such as 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, has led to compounds with higher potency. wikipedia.org These findings underscore the importance of the three-dimensional structure of the ligand in determining its interaction with the receptor.
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Acetylcholine | |
| Nicotine | |
| Nornicotine (B190312) | |
| (-)-Anabasine | |
| (+)-Anabasine | |
| Benzylidene-anabaseines (BAs) | |
| [3H]TCP | |
| Anatabine | |
| 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXBA) | |
| 3-(4-hydroxy-2-methoxybenzylidene)-anabaseine (4OH-DMXBA) | |
| 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | |
| Anabaseine | |
| α-bungarotoxin | |
| Methanethiosulfonate-ethyltrimethylammonium | |
| PNU-120596 | |
| GABA | |
| Glycine | |
| Serotonin (B10506) | |
| Myosmine | |
| 5-methylamino-1-(3-pyridyl)-1-pentanone (MAPP) | |
| 2,3′-bipyridyl | |
| Carbamoylcholine | |
| Dizocilpine (B47880) | |
| Tetracaine | |
| Amobarbital | |
| Phencyclidine (PCP) | |
| Cytisine | |
| Epibatidine | |
| Bupropion | |
| Mecamylamine | |
| Thiamethoxam | |
| Lupinine | |
| MK-801 | |
| Tilerone | |
| 1-acetyl-4-methylpiperazine (AMP) | |
| SIB-1508Y | |
| ABT-418 | |
| GTS-21 | |
| HU-210 | |
| MDMB-FUBINACA | |
| Δ9-THC | |
| AB-FUBINACA | |
| Varenicline | |
| Catestatin | |
| Adiphenine | |
| N-methylcytisine | |
| Monepantel | |
| Acetamiprid | |
| Bradanicline | |
| nAChR-IN-1 | |
| A-85380 | |
| Methyllycaconitine | |
| Ropanicant | |
| RJR 2429 | |
| CP-601927 | |
| ABT-202 | |
| (S)-B-973B | |
| SIB-1553A | |
| (±)-Anatoxin A | |
| AR-R 17779 | |
| 3-Bromocytisine | |
| (-)-Cotinine | |
| DMAB-anabaseine | |
| 3-pyr-Cytisine | |
| 5-Iodo-A-85380 | |
| (-)-Lobeline | |
| PHA 543613 | |
| PHA 568487 | |
| PNU 282987 | |
| RJR 2403 | |
| RuBi-Nicotine | |
| S 24795 | |
| Sazetidine A | |
| SEN 12333 | |
| TC 1698 | |
| TC 2559 | |
| Tropisetron | |
| Galanthamine | |
| Ivermectin | |
| LY 2087101 | |
| NS 1738 | |
| Desformylflustrabromine | |
| CCMI | |
| 4-Acetyl-1,1-dimethylpiperazinium iodide | |
| A 844606 | |
| PF-00520904 | |
| PNU 141962 | |
| 2-deoxy-Paraherquamide | |
| Spinosyn A | |
| Citalopram | |
| Mivacurium | |
| Derquantel | |
| DBO-83 | |
| Clothianidin | |
| Abamectin | |
| PU 02 | |
| 4BP-TQS | |
| NS 9283 | |
| (2'S)-Nicotine-1-oxide | |
| Baptitoxine | |
| L-Nicotine | |
| PNU-120596 | |
| Levamisole | |
| Benzethonium chloride | |
| Dequalinium Chloride | |
| Spinosad | |
| 5-Hydroxyindole | |
| Monepantel | |
| Cytisinicline | |
| Arecoline | |
| COG 133 | |
| AR420626 | |
| Choline | |
| PNU-282987 | |
| J-chain | |
| PSCA | |
| Butyrylcholinesterase | |
| Anabasamine | |
| Cadaverine | |
| N-haloacetylimino neonicotinoids | |
| N'-Nitro-2-hydrocarbylidenehydrazinecarboximidamides | |
| Glutamate (B1630785) | |
| E713T | |
| Y768R |
Conformational Studies and Ligand-Receptor Docking
The three-dimensional structure and conformational flexibility of anabasine are crucial determinants of its interaction with nicotinic acetylcholine receptors (nAChRs). Computational modeling techniques, including systematic conformational analysis and molecular dynamics simulations, have been employed to understand the energetically favorable conformations of anabasine and its analogs. researchgate.netnih.gov These studies help in identifying the specific spatial arrangement of the molecule, known as the "lead" conformer, which is most likely to bind to the receptor. nih.gov
Ligand-receptor docking studies have provided detailed insights into the binding of anabasine and its derivatives to nAChRs. nih.gov These studies utilize computational algorithms to predict the preferred orientation of the ligand when bound to the receptor's active site. For instance, docking studies with benzylidene anabaseine analogs have successfully replicated experimentally observed binding modes within the acetylcholine binding protein (AChBP), which serves as a structural model for the ligand-binding domain of nAChRs. nih.gov
Key interactions that stabilize the ligand-receptor complex include the formation of a salt bridge between the protonated amine of the ligand and an acidic residue, such as aspartate, within the receptor's transmembrane domain. nih.gov This electrostatic interaction is a critical anchoring point for agonist binding. nih.gov Furthermore, hydrophobic interactions and cation-π interactions between the ligand and specific amino acid residues within the binding pocket contribute significantly to the binding affinity and selectivity of anabasine for different nAChR subtypes. nih.gov The design of novel anabasine analogs with improved affinity and selectivity often relies on optimizing these interactions. nih.gov
Interactions with Other Neurotransmitter Systems
The pharmacological effects of this compound are not limited to the cholinergic system. The compound also modulates the activity of several other key neurotransmitter systems, including the dopaminergic, catecholaminergic, serotonergic, and GABAergic systems. These interactions are often secondary to its primary action on nicotinic acetylcholine receptors, which are known to influence the release of various neurotransmitters. mdpi.comnih.gov
Dopaminergic System Modulation
Anabasine has been shown to influence the dopaminergic system, a critical pathway involved in reward, motivation, and motor control. mdpi.comnih.gov The activation of presynaptic nicotinic acetylcholine receptors (nAChRs) on dopaminergic neurons can lead to an increase in dopamine (B1211576) release. nih.gov While some studies suggest that minor tobacco alkaloids like anabasine may have a limited role in directly stimulating dopamine release compared to nicotine, they can still influence dopaminergic signaling. researchgate.net For instance, cotinine, a metabolite of nicotine with structural similarities to anabasine, has been shown to evoke dopamine release by stimulating α7-nAChRs in a calcium-dependent manner in the rat striatum. nih.gov The intricate relationship between anabasine and the dopaminergic system is an area of ongoing research, with implications for understanding its psychoactive properties.
Catecholamine Release (e.g., Adrenal Medulla)
Anabasine significantly stimulates the secretion of catecholamines, such as adrenaline and noradrenaline, from the adrenal medulla. nih.govjcc.gr.jp This effect is dose-dependent, with higher concentrations of anabasine leading to a greater release of catecholamines. nih.govjcc.gr.jp The mechanism underlying this action involves the activation of both nicotinic and muscarinic acetylcholine receptors on the chromaffin cells of the adrenal medulla. nih.govjcc.gr.jp This activation leads to an influx of calcium ions (Ca2+) into the cells, which is a primary trigger for the exocytosis of catecholamine-containing storage vesicles. nih.govchosun.ac.krnih.gov
Studies using an isolated perfused rat adrenal gland model have demonstrated that the catecholamine-releasing effects of anabasine can be attenuated by nicotinic and muscarinic receptor antagonists, as well as by blockers of calcium channels. nih.govjcc.gr.jp Interestingly, repeated administration of anabasine can lead to tachyphylaxis, a rapid decrease in the secretory response. nih.govjcc.gr.jp
Table 1: Effect of Anabasine on Catecholamine Secretion from Perfused Rat Adrenal Gland
| Anabasine Concentration (µM) | Catecholamine Secretion |
| 30-300 | Dose-dependent increase nih.govjcc.gr.jp |
| 100 (repeated) | Rapid decrease after the third injection (tachyphylaxis) nih.govjcc.gr.jp |
Serotonergic and GABAergic System Interactions
The influence of anabasine on the serotonergic and GABAergic systems is less direct compared to its effects on the cholinergic and catecholaminergic systems. Nicotine, a closely related alkaloid, is known to have cascading effects, leading to the release of various neurotransmitters, including serotonin and GABA. nih.gov While anabasine's specific interactions are not as extensively documented, it is plausible that it shares some of these indirect modulatory effects. For example, nicotinic receptor activation can influence the activity of serotonergic neurons. nih.gov However, one study found that anabasine did not significantly affect serotonin levels. mdpi.com The interaction with the GABAergic system is also complex, with some research suggesting that GABAergic systems can modulate nicotinic receptor-mediated effects. thegoodscentscompany.com Further investigation is required to fully elucidate the precise nature and extent of anabasine's interactions with these neurotransmitter systems.
Enzyme Inhibition Studies
Beyond its interactions with neurotransmitter receptors, this compound has been shown to inhibit the activity of certain enzymes, most notably aromatase.
Aromatase Inhibition
Anabasine has been identified as an inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. nih.govfrontiersin.orgjci.org In in vitro studies using human choriocarcinoma cells and placental microsomes, anabasine was found to inhibit the conversion of androstenedione (B190577) to estrogen in a dose-dependent manner. frontiersin.orgjci.org Kinetic analysis revealed that this inhibition is competitive with respect to the substrate, meaning anabasine directly competes with androgens for binding to the active site of the aromatase enzyme. nih.govfrontiersin.org This inhibitory effect is also reversible, as the removal of anabasine from the culture medium resulted in the complete restoration of aromatase activity. nih.govfrontiersin.orgjci.org The ability of anabasine to inhibit aromatase suggests a potential mechanism by which tobacco constituents may influence endogenous estrogen levels. nih.govjci.org
Cellular Mechanisms of Action Beyond Receptors
Depolarization of Specific Cell Types (e.g., TE671 cells)
This compound acts as a full agonist of nicotinic acetylcholine receptors (nAChRs), leading to the depolarization of specific cell types. medchemexpress.commedchemexpress.comcaymanchem.com This effect is particularly pronounced in TE-671 cells, which endogenously express human fetal muscle-type nAChRs. medchemexpress.commedchemexpress.comcaymanchem.com Studies have shown that anabasine induces depolarization in these cells with a reported EC50 value of approximately 0.7 µM for (S)-Anabasine and 10.1 µM for (±)-Anabasine. medchemexpress.comcaymanchem.combiomol.com
The response to anabasine is cell-type specific. For instance, while it effectively depolarizes TE-671 cells, it does not induce depolarization in SH-SY5Y cells, which primarily express autonomic nAChRs. caymanchem.combiomol.combertin-bioreagent.com This highlights the selectivity of anabasine for the fetal muscle-type nAChR. The rank order of potency for depolarization in TE-671 cells has been established as anabaseine > (+)-anabasine > (−)-anabasine > (±)-anabasine. capes.gov.br This depolarization can lead to desensitization of the nAChRs, which is a key aspect of its mechanism of action. nih.gov
Table 1: Potency of Anabasine Enantiomers in Depolarizing TE-671 Cells
| Compound | EC50 (µM) |
|---|---|
| (+)-Anabasine | More potent than (±)-Anabasine |
| (−)-Anabasine | Less potent than (+)-Anabasine |
| (±)-Anabasine | 10.1 |
| (S)-Anabasine | 0.7 |
This table summarizes the effective concentration 50 (EC50) values for different anabasine enantiomers in causing depolarization of TE-671 cells. Data compiled from multiple sources. medchemexpress.comcaymanchem.combiomol.comcapes.gov.br
Calcium Dynamics and Signaling Pathways
The interaction of anabasine with nAChRs initiates downstream signaling events involving calcium (Ca2+) dynamics. Anabasine stimulates calcium-dependent catecholamine release from adrenal medullary cells. jcc.gr.jp This process is significantly dependent on extracellular calcium, as the catecholamine-releasing effects of anabasine are substantially inhibited in a calcium-free environment containing the Ca2+ chelator EGTA. jcc.gr.jpchosun.ac.kr
The mechanism involves the activation of both nicotinic and, to some extent, muscarinic acetylcholine receptors, which leads to an influx of Ca2+ into the chromaffin cells. jcc.gr.jp The tachyphylaxis, or diminished response upon repeated administration, observed with anabasine's effects on catecholamine release suggests a complex regulation of these calcium signaling pathways. jcc.gr.jp Furthermore, the inhibitory effects of TMB-8, an intracellular calcium antagonist, on anabasine-induced catecholamine secretion indicate a role for calcium release from intracellular stores. chosun.ac.kr
Advanced Synthetic Methodologies for Anabasine Hydrochloride and Analogs
Enantioselective Synthesis of Anabasine (B190304) and its Stereoisomers
The development of enantioselective synthetic routes has been crucial for accessing the individual stereoisomers of anabasine, which is essential for detailed pharmacological investigations. nih.gov Traditional approaches often yielded racemic mixtures, limiting the ability to discern the specific biological activities of each enantiomer. nih.gov
Other advanced strategies include the use of chiral Lewis acids as catalysts in aza-Diels-Alder reactions and catalytic dynamic resolution of N-Boc-2-lithiopiperidine. researchgate.net For instance, a niobium-based chiral Lewis acid has proven effective in catalyzing the aza-Diels-Alder reaction of imines with Danishefsky's dienes, providing a pathway to (+)-anabasine with high enantioselectivity. researchgate.net Furthermore, a catalytic enantioselective vinylogous Mannich reaction, utilizing a chiral BINOL-based phosphoric acid catalyst, has been employed for the synthesis of (S)-anabasine. researchgate.net
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the pharmacological potential and modulate the biological activity of anabasine, various derivatization strategies have been employed. These strategies primarily focus on modifying the anabasine scaffold by introducing different functional groups, which can influence the compound's interaction with biological targets.
A significant area of research has been the synthesis of N-acyl derivatives of anabasine to investigate their potential as medicinal agents. mdpi.comnih.gov By reacting anabasine with various acyl chlorides in the presence of a base like triethylamine, a range of N-acyl derivatives can be prepared with satisfactory yields. preprints.org This acylation does not typically affect the configuration of the asymmetric center of anabasine. mdpi.com
These modifications have led to the discovery of compounds with a spectrum of biological activities, including antimicrobial, antifungal, antiviral, and analgesic properties. mdpi.comnih.gov For example, a series of N-acyl anabasine derivatives has demonstrated moderate antibacterial and antifungal activities. nih.gov
A study investigating N-acyl derivatives of anabasine with adamantane (B196018), pyridine (B92270), and 1,2-azole fragments revealed significant findings. mdpi.comnih.gov The introduction of an isoxazole (B147169) fragment resulted in the most pronounced antibacterial activity, while derivatives incorporating an adamantane fragment showed the greatest antiviral effect. mdpi.comnih.gov Furthermore, a majority of the tested anabasine derivatives exhibited significant analgesic activity. mdpi.comnih.gov
The presence of rotational isomers due to hindered rotation around the C(O)-N amide bond has been observed in some N-acyl derivatives, which can be identified through NMR spectroscopy. preprints.org
The incorporation of pyridine and 1,2-azole heterocycles into the anabasine structure is a key strategy for creating new biologically active compounds. mdpi.compreprints.org These heterocyclic fragments are common in many drug molecules and can enhance the therapeutic efficacy of the parent compound. mdpi.com
The synthesis of these derivatives is typically achieved by reacting anabasine with the corresponding 1,2-azole-3-, pyridine-3-, or pyridine-4-carbonyl chlorides. mdpi.compreprints.org This reaction is generally carried out in a solvent like dichloromethane (B109758) at room temperature in the presence of triethylamine. preprints.org While the yields are generally good, the synthesis of pyridine derivatives of anabasine can sometimes result in lower yields due to the partial water solubility of the product. preprints.org
Studies have shown that anabasine derivatives functionalized with a 5-phenylisoxazole (B86612) fragment exhibit moderate activity against Escherichia coli. preprints.org In contrast, an analog with a 4-tolyl substituent on the isoxazole ring showed activity against Bacillus subtilis. preprints.org Derivatives containing an isoxazole fragment were found to be particularly active against Staphylococcus aureus. mdpi.com
The introduction of an adamantane fragment into the anabasine molecule has been explored to enhance its antiviral properties. mdpi.com The synthesis of these derivatives involves the acylation of anabasine with adamantane-1-carbonyl chloride. mdpi.compreprints.org
Research has demonstrated that anabasine derivatives containing an adamantane moiety exhibit the most significant antiviral activity among a series of tested compounds. mdpi.comnih.gov Specifically, these compounds have shown a moderate ability to reduce the infectivity of influenza viruses. mdpi.com Additionally, anabasine derivatives with an adamantane fragment have displayed pronounced activity against Staphylococcus aureus. mdpi.com
Unlike some other N-acyl derivatives, the presence of rotational isomers is not observed in the NMR spectra of adamantane derivatives due to the symmetrical nature of the adamantane fragment relative to the N-C(O) bond. mdpi.com
Pyridine and 1,2-Azole Functionalization
Catalytic Dynamic Resolution in Anabasine Synthesis
Catalytic dynamic resolution (CDR) has emerged as a powerful technique for the enantioselective synthesis of anabasine. thieme-connect.comnih.gov This method allows for the conversion of a racemic starting material into a single, desired enantiomer with high efficiency.
A key application of this technique involves the catalytic dynamic resolution of racemic N-Boc-2-lithiopiperidine. thieme-connect.comnih.govresearchgate.net By using a chiral ligand, the racemic organolithium compound is resolved, and subsequent transmetalation to an organozinc species followed by a palladium-catalyzed Negishi cross-coupling reaction with an appropriate aryl or vinyl halide yields the desired 2-substituted piperidine (B6355638). thieme-connect.comnih.gov
This methodology has been successfully applied to the synthesis of both enantiomers of anabasine. thieme-connect.comnih.govresearchgate.net The choice of the diastereomeric chiral ligand dictates which enantiomer of anabasine is produced. thieme-connect.com For example, coupling with 3-bromopyridine (B30812) after the CDR process affords either (R)- or (S)-anabasine in good yield and high enantiomeric ratio. nih.gov This approach represents a significant advancement, providing a streamlined, two-step synthesis of the anabasine enantiomers. nih.gov The efficiency of the coupling can be temperature-dependent, with some racemization occurring at elevated temperatures required for less reactive halides. thieme-connect.com
Novel Synthetic Approaches for Conformationally Restricted Analogs
The development of conformationally restricted analogs of anabasine is a strategy to enhance receptor selectivity and reduce off-target effects. thegoodscentscompany.comdoaj.org By locking the molecule into a specific three-dimensional shape, it is possible to design ligands that interact more precisely with their intended biological targets, such as specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. doaj.orgresearcher.life
One approach to creating these rigid structures involves intramolecular Diels-Alder reactions of furo[3,4-c]pyridines. thegoodscentscompany.com Another strategy focuses on the synthesis of tricyclic derivatives where a new ring is annulated to the pyridine or piperidine ring of the anabasine scaffold. nih.gov These synthetic efforts aim to produce novel compounds with improved pharmacological profiles compared to the parent alkaloid. thegoodscentscompany.com The synthesis of these complex molecules often involves multi-step sequences and may utilize catalytic processes to control stereochemistry and improve efficiency. nih.gov Biological evaluation of these conformationally constrained analogs is crucial to determine their activity at specific nAChR subunits. doaj.orgnih.gov
Data Tables
Table 1: Biological Activity of Selected N-Acyl Anabasine Derivatives
| Derivative Functional Group | Primary Biological Activity | Reference |
|---|---|---|
| Isoxazole | Antibacterial | mdpi.comnih.gov |
| Adamantane | Antiviral, Antibacterial | mdpi.comnih.gov |
| General N-Acyl | Analgesic | mdpi.comnih.gov |
| 5-Phenylisoxazole | Antibacterial (E. coli) | preprints.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+)-Anabasine |
| (S)-Anabasine |
| 3-(aminomethyl)pyridine |
| Adamantane-1-carbonyl chloride |
| Anabasine |
| Danishefsky's dienes |
| N-Boc-2-lithiopiperidine |
| Pyridine-3-carbonyl chloride |
| Pyridine-4-carbonyl chloride |
| (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone |
Computational Chemistry in Synthesis Design
Computational chemistry has emerged as an indispensable tool in the strategic design and optimization of synthetic routes for complex molecules like Anabasine hydrochloride and its analogs. By leveraging molecular modeling and quantum chemical calculations, chemists can predict molecular structures, understand reaction mechanisms, and design novel derivatives with tailored properties before committing to extensive laboratory work. These in silico approaches provide valuable insights into molecular geometry, conformational analysis, and the energetics of reaction pathways, thereby guiding the synthesis of target compounds more efficiently.
Theoretical and molecular modeling studies are frequently employed to facilitate the design of anabasine analogs with specific biological targets. tandfonline.com For instance, molecular modeling analysis was instrumental in the rational design of new nicotinic acetylcholine receptor (nAChR) ligands. nih.gov This computational approach suggested that replacing the pyridine ring of anabaseine (B15009), a close structural relative of anabasine, with a 3-substituted benzene (B151609) ring could enhance binding selectivity for the α3β4 nAChR subtype. nih.gov Such predictive power allows for the pre-selection of promising candidates for synthesis, saving significant time and resources.
Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are applied to investigate the structural and electronic properties of anabasine derivatives. In the synthesis of new N-acyl anabasine derivatives, ab initio quantum-chemical calculations were performed to analyze the resulting products. nih.govpreprints.org These calculations, carried out using the DFT method at the B3LYP1/MIDI theory level, helped to explain the presence of rotational isomers (conformers) observed in the NMR spectra of the synthesized amides. nih.gov The computational analysis revealed that inhibited internal rotation around the newly formed C(O)-N amide bond was responsible for the existence of these conformers. nih.gov
Furthermore, computational modeling is used to study the formation and stability of molecular complexes involving anabasine derivatives. In one study, DFT calculations were used to model the non-covalent conjugates formed between isoxazolylurea derivatives of anabasine and anticancer drugs like cisplatin (B142131). nih.govpreprints.org The primary goal was to determine the structural and electronic changes and to calculate the formation energy (ΔEf) of these conjugates to predict their stability. nih.govpreprints.org The results indicated that certain anabasine-derivative-drug conjugates were significantly stable, a finding that can guide the design of combination therapies. nih.gov For example, the conjugate of an anabasine derivative with cisplatin (1+CPt) was found to be highly stable, with a calculated formation energy of -24.96 kcal/mol. nih.gov
The application of computational methods also extends to the design of novel formulations. Molecular docking and molecular dynamics (MD) simulations have been used to study the encapsulation of anabasine within cyclodextrins. mdpi.comnih.gov These in silico studies were conducted to identify the most suitable cyclodextrin (B1172386) (α, β, or γ) for creating a stable inclusion complex, with the results pointing toward β-cyclodextrin as the optimal host. mdpi.comnih.gov Such computational screening is crucial for designing new delivery systems with enhanced stability.
Interactive Data Table: Calculated Formation Energies of Anabasine Derivative Conjugates
This table presents the calculated formation energies (ΔEf) for conjugates of anabasine-isoxazolylurea derivatives with the anticancer drug cisplatin (CPt), as determined by DFT calculations. A more negative value indicates a more stable complex.
| Anabasine Derivative Conjugate | Formation Energy (ΔEf) in kcal/mol | Reference |
| 1+CPt | -24.96 | nih.gov |
| 3+CPt | -21.18 | nih.gov |
Data sourced from studies utilizing DFT/B3LYP-D3/cc-pvdz/LanL2DZ(Pt) level of theory. nih.govpreprints.org
Interactive Data Table: Computational Methods in Anabasine Research
This table summarizes the various computational methods and their specific applications in the design and analysis of anabasine and its derivatives.
| Computational Method | Application | Target Molecule/System | Reference |
| Molecular Modeling | Design of analogs with receptor selectivity | Anabaseine analogs | tandfonline.comnih.gov |
| DFT (B3LYP1/MIDI) | Analysis of rotational isomers | N-acyl anabasine derivatives | nih.gov |
| DFT (B3LYP-D3) | Calculation of conjugate formation energy | Anabasine-isoxazolylurea + Cisplatin | nih.govpreprints.org |
| Molecular Docking / MD Simulations | Prediction of optimal encapsulation host | Anabasine + Cyclodextrins | mdpi.comnih.gov |
Analytical Methodologies for Anabasine Hydrochloride Quantification and Detection
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of anabasine (B190304) hydrochloride from other compounds. These techniques are often coupled with mass spectrometry for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of anabasine. ben-erikvanwyk.comnih.gov It is frequently used in forensic investigations to identify anabasine in cases of poisoning. nih.govresearchgate.net The methodology has been applied to detect anabasine in various samples, including Nicotiana glauca leaves, food extracts, blood, and urine. nih.gov
In a typical GC-MS analysis of anabasine, the sample is first extracted and then injected into the gas chromatograph. The compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated anabasine then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows a characteristic pattern of fragment ions, serves as a molecular fingerprint for identification. researchgate.net For instance, intense mass spectral peaks for anabasine have been reported at m/z 84 (100%), 105 (58%), 106 (45%), and 133 (42%). nih.gov
One study detailed a GC-MS method where the column oven temperature was initially set at 70°C for 2 minutes, then ramped up to 250°C over 8 minutes, and held for 5 minutes. srce.hr The ion source and interface temperatures were both set at 250°C, with a mass range of m/z 40–400 scanned. srce.hr This method successfully identified anabasine as the major component in an alkaloid-rich fraction of N. glauca leaves. srce.hr
Collaborative studies have also been conducted to standardize GC-MS methods for determining anabasine in tobacco products, highlighting its importance in quality control and regulatory analysis. coresta.org Furthermore, GC-MS has been utilized for the quantitative analysis of anabasine, with one study reporting a concentration of 1 mg per gram of dry plant material in N. glauca leaves. srce.hr
| Parameter | Value | Source |
|---|---|---|
| Column Oven Temperature Program | 70°C (2 min), then to 250°C (8 min), hold for 5 min | srce.hr |
| Ion Source Temperature | 250°C | srce.hr |
| Interface Temperature | 250°C | srce.hr |
| Mass Range | m/z 40–400 | srce.hr |
| Key Mass Spectral Peaks (m/z) | 84 (100%), 105 (58%), 106 (45%), 133 (42%) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of anabasine in various biological matrices, such as human plasma and urine. researchgate.netnih.govnih.gov This technique is particularly valuable for detecting low concentrations of the analyte. nih.gov
Several LC-MS/MS methods have been developed and validated for anabasine analysis. researchgate.netnih.gov These methods typically involve reversed-phase chromatography to separate anabasine from other compounds, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used. researchgate.netplos.org
For example, one method for analyzing anabasine in human plasma used a C18 column and an isocratic mobile phase. researchgate.net The mass-to-charge ratios (m/z) for anabasine were 162.84 for the precursor ion (Q1) and 134.68 for the product ion (Q3). researchgate.net The method demonstrated good linearity over a concentration range of 1-1000 ng/mL, with accuracy ranging from 97-105%. researchgate.net
Another validated LC-MS/MS method for quantifying anabasine in smokers' urine utilized a C18 column with a gradient mobile phase. nih.govplos.org Isotope dilution was employed with anabasine-d4 as the internal standard to ensure accuracy. sigmaaldrich.comfrontiersin.org This method was capable of simultaneously measuring nicotine (B1678760), its metabolites, and other minor tobacco alkaloids. nih.govplos.org The use of tandem mass spectrometry with specific ion transitions helps to avoid interferences, which can be a challenge in complex samples like urine. nih.gov
High-throughput LC-MS/MS methods have also been developed for large-scale population studies, demonstrating the robustness and efficiency of this technique for routine analysis. nih.govcapes.gov.br
| Parameter | Value/Condition | Source |
|---|---|---|
| Chromatographic Column | Phenomenex Luna C18 (5 μm, 50*4.6mm ID) | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |
| Precursor Ion (Q1) m/z | 162.84 | researchgate.net |
| Product Ion (Q3) m/z | 134.68 | researchgate.net |
| Concentration Range | 1-1000 ng/mL | researchgate.net |
| Accuracy | 97-105% | researchgate.net |
| Average Recovery | 98.3% | researchgate.net |
High Performance Liquid Chromatography (HPLC) with various detectors
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique for the detection and quantification of anabasine. ben-erikvanwyk.com This method has been successfully applied in forensic toxicology to confirm anabasine poisoning. ben-erikvanwyk.com
A key advantage of HPLC is its ability to separate anabasine from structurally similar alkaloids, such as nicotine. ben-erikvanwyk.com One developed HPLC method utilized a reversed-phase column and carefully selected mobile phase components, allowing for direct coupling to mass selective detectors. ben-erikvanwyk.com This setup enabled the separation of anabasine and nicotine, with anabasine showing a retention time of approximately 14.9 minutes. ben-erikvanwyk.com
Different detectors can be used with HPLC for anabasine analysis, each offering varying levels of sensitivity. These include:
Photodiode Array (PDA) Detector: This detector provides ultraviolet (UV) spectra of the separated compounds. The limit of detection (LOD) for anabasine using a PDA detector has been reported as 250 ng/mL. ben-erikvanwyk.com
Tandem Mass Detector (TMD): This offers greater sensitivity than a PDA detector, with a reported LOD of 10 ng/mL for anabasine. ben-erikvanwyk.com
Z spray Mass Selective Detector (ZMD): This provides the highest sensitivity among the three, with an LOD of 1 ng/mL for anabasine. ben-erikvanwyk.com
The choice of detector often depends on the required sensitivity and the complexity of the sample matrix. For forensic applications, the use of three-dimensional detectors like PDA and mass spectrometry is often preferred for unambiguous identification. ben-erikvanwyk.com
Spectroscopic Methods
Spectroscopic techniques are invaluable for elucidating the chemical structure of anabasine hydrochloride and for its identification. These methods are based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds in solution. It is widely used in chemistry for both qualitative and quantitative analysis. researchgate.net For anabasine, ¹H NMR, ¹³C NMR, and Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been employed to study its structure and interactions. researchgate.net
NMR spectroscopy works by observing the behavior of atomic nuclei in a strong magnetic field. The chemical shifts observed in an NMR spectrum provide detailed information about the chemical environment of each nucleus within the molecule. libretexts.org
In the context of anabasine, NMR studies have been conducted to investigate its complexation with other molecules, such as β-cyclodextrin. researchgate.net By analyzing the changes in the chemical shifts of the ¹H and ¹³C nuclei of both anabasine and β-cyclodextrin upon complex formation, it was determined that they form a 1:1 stoichiometric complex where the piperidine (B6355638) fragment of anabasine is included within the inner cavity of the β-cyclodextrin. researchgate.net The largest changes in chemical shifts during the formation of such supramolecular complexes are typically observed for the internal protons of the cyclodextrin (B1172386) cavity. researchgate.net
The spectroscopic data obtained from NMR analysis, in conjunction with mass spectrometry data, can confirm the chemical structure of anabasine. srce.hr
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify chemical substances based on the absorption of infrared radiation, which corresponds to the vibrational frequencies of the molecules. spectroscopyonline.com This method provides a molecular fingerprint that is unique to the compound being analyzed. mdpi.com
FT-IR spectroscopy has been used in the analysis of alkaloids, including anabasine. researchgate.net The resulting spectrum displays a series of absorption bands, with the position and intensity of each band corresponding to a specific molecular vibration. For example, the presence of nitrogen-containing compounds like alkaloids can be confirmed by characteristic absorption bands in the FT-IR spectrum. researchgate.net
While specific FT-IR spectral data for this compound is not extensively detailed in the provided context, the technique is generally applicable for the identification and quality control of alkaloids. researchgate.net It can be used to analyze samples in various states (solid, liquid, or gas) with minimal sample preparation. spectroscopyonline.com The information obtained from FT-IR spectroscopy complements data from other analytical techniques, such as NMR and mass spectrometry, to provide a comprehensive characterization of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. thermofisher.com This absorption is proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. thermofisher.com For anabasine, UV-Vis spectroscopy can be utilized for quantification, with the hydrochloride salt exhibiting a maximum absorbance (λmax) at a wavelength of 259 nm. caymanchem.com
This method provides a rapid and non-destructive means of analysis. thermofisher.com While it is a fundamental technique, for complex samples like biological fluids, its specificity can be limited. Therefore, it is often used for preliminary analysis or to confirm the concentration of primary stock solutions used in more specific methods like mass spectrometry. nih.gov Derivative UV/Vis spectroscopy, which involves calculating the derivative of the absorbance spectrum, can sometimes be used to enhance the resolution of overlapping spectral bands and improve quantification in some applications. researchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like anabasine. These techniques measure changes in electrical properties (such as current or potential) that occur during a chemical reaction at an electrode surface.
Methods such as cyclic voltammetry and differential pulse voltammetry can be used to study the electrochemical behavior of target analytes. acs.org For instance, modified electrodes, such as those based on carbon paste or integrated with nanocomposites, have been developed to enhance the sensitivity and selectivity of detection for various compounds. acs.orgresearchgate.net While specific sensor development for this compound is an area of ongoing research, the principles have been applied to similar alkaloids. acs.org Another advanced technique, electrochemical impedance spectroscopy (EIS), has been used to determine the association constants of pyridine (B92270) alkaloids, including anabasine, to peptides by measuring changes in the electrical resistance of a modified electrode layer. researchgate.net
Biomarker Applications in Biological Matrices
Anabasine is a valuable biomarker, particularly for distinguishing between different sources of nicotine exposure, due to its presence in tobacco products but absence in most pharmaceutical nicotine replacement therapies (NRTs). oup.comarupconsult.commdpi.com
The detection of anabasine in urine is a well-established method to verify active tobacco use. oup.comrestek.com Since anabasine is a minor alkaloid in the tobacco plant (Nicotiana), it is ingested by users of cigarettes, cigars, and smokeless tobacco. restek.comnih.gov Its absence in the urine of an individual using NRT products like patches or gum can indicate compliance with a smoking cessation program. arupconsult.comrestek.com
The clinical sensitivity of anabasine as a standalone marker can be relatively low, and it has been found in some e-liquids, which may limit its utility in distinguishing traditional tobacco use from vaping in some cases. arupconsult.comfrontiersin.org Therefore, it is often measured as part of a panel of nicotine metabolites and other tobacco alkaloids. oup.comarupconsult.com
Several studies have established cut-off concentrations to distinguish smokers from non-smokers. A commonly used cut-off for urinary anabasine is 2 ng/mL or 3 ng/mL. oup.commdpi.com However, some research suggests a lower cut-off of 0.236 ng/mL could improve the sensitivity for distinguishing between the two groups. mdpi.com In studies of smokers, urinary anabasine concentrations can vary widely. arupconsult.comresearchgate.net For example, one study on individuals positive for nicotine found that anabasine could be present in concentrations up to 144 ng/mL. arupconsult.com
| Parameter | Finding | Reference |
|---|---|---|
| Established Cut-off (Smoker vs. Non-smoker) | 2 ng/mL or 3 ng/mL | oup.commdpi.com |
| Proposed High-Sensitivity Cut-off | 0.236 ng/mL | mdpi.com |
| Limit of Quantitation (LOQ) in Urine (LC-MS/MS) | 0.2 ng/mL | nih.gov |
| Anabasine in Nicotine-Positive Urine Samples | Up to 144 ng/mL | arupconsult.com |
| Anabasine Glucuronidation | Excreted as glucuronides to an extent of 20% | frontiersin.org |
Beyond urine, anabasine can be quantified in other biological matrices, although its detection can be more challenging.
Blood (Serum/Plasma): Anabasine can be measured in serum and plasma using highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov However, it often does not appear in detectable concentrations in blood, making it a less reliable matrix than urine for distinguishing tobacco users from NRT users. allenpress.com One study developing a method for human plasma reported an accuracy range of 97-105% for anabasine. researchgate.net
Fish Tissue: Anabasine has also been quantified in fish tissue to study its bioaccumulation from environmental contamination. nih.govresearchgate.net A study using hydrophilic interaction liquid chromatography with tandem mass spectrometry established a method for determining nicotine, cotinine, and anabasine in fish. nih.gov The method demonstrated good performance with a detection limit for anabasine of 1.5 ng/g in fish tissue and extraction recoveries between 70-120%, except at very low concentrations. nih.govresearchgate.net
| Biological Sample | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Human Plasma | LC-MS/MS | Method validation showed accuracy of 97-105%. | researchgate.net |
| Blood (General) | LC-MS/MS | Often not present in detectable concentrations. | allenpress.com |
| Fish Tissue | HILIC-MS/MS | Limit of Detection (LOD) was 1.5 ng/g. | nih.govresearchgate.net |
| Fish Tissue | HILIC-MS/MS | Extraction recovery was 70-120%. | nih.gov |
Detection in Urine as an Indicator of Tobacco Exposure
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is critical for accurate quantification, especially in complex biological matrices like urine and blood, which contain numerous interfering substances. oup.com The goal is to isolate the analyte of interest and remove matrix components that could suppress or enhance the analytical signal. oup.com Techniques range from simple centrifugal clarification to more complex solid-phase extraction (SPE). oup.comunitedchem.com
Derivatization is a sample preparation technique that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method. This can enhance detection sensitivity, improve chromatographic separation, and increase volatility for gas chromatography (GC).
For the analysis of anabasine, derivatization has been shown to be effective. One method utilizes hexanoic anhydride, which converts secondary amine alkaloids like anabasine into amides. frontiersin.org This derivatization improves the chromatographic peak shape and enhances sensitivity in LC-MS/MS analysis. frontiersin.org Another approach, used for enantiomeric profiling, involves derivatization with (1S)-(-)-camphanic chloride prior to analysis by gas chromatography. nih.gov In a different application, (S)-anabasine itself has been used as a derivatization reagent to react with chiral carboxylic acids, increasing their detection response in ESI-MS by 20- to 160-fold. nih.govresearchgate.net
Quality Control and Reference Material Development
The accuracy and reliability of analytical methodologies for the quantification and detection of this compound are fundamentally dependent on the availability and proper use of high-quality reference materials and the implementation of robust quality control (QC) protocols. The development of these materials and protocols is a meticulous process governed by international standards to ensure consistency and comparability of results across different laboratories and methods.
Establishment of Certified Reference Materials (CRMs)
A Certified Reference Material (CRM) is a standard of the highest quality, whose property values are certified through a metrologically valid procedure, and is accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. semanticscholar.org The production of CRMs, including those for this compound, is conducted by reference material producers who must demonstrate their competence by adhering to the general requirements outlined in international standards such as ISO 17034. ansi.organsi.orgeuropa.eudakks.de
The development process for an this compound CRM involves several critical stages:
Synthesis and Purification: The process begins with the synthesis of the anabasine molecule, often followed by its conversion to the more stable hydrochloride salt. nih.gov Purification is a critical step to remove impurities, which may include starting materials, by-products, and related alkaloids. Techniques such as recrystallization and chromatography are employed to achieve a high degree of purity. For high-purity materials, a common approach is to quantify all impurities and subtract their sum from 100% to determine the purity of the main component. sigmaaldrich.cn
Characterization and Value Assignment: The purified this compound is then rigorously characterized to confirm its identity and assign a certified purity value. europa.euresearchgate.net This is not achieved by a single method but by a combination of orthogonal analytical techniques to provide independent data sets and ensure the absence of method-specific bias. europa.eu These methods can include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative analysis (qNMR).
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
Chromatographic Techniques (HPLC, GC): To assess purity and separate related impurities.
Elemental Analysis: To confirm the empirical formula.
Optical Rotation: To determine the specific rotation for chiral isomers. schmidt-haensch.com
Homogeneity and Stability Studies: The batch of candidate CRM must be tested to ensure it is homogenous, meaning that the property value is uniform throughout the entire batch. uknml.comresearchgate.net Stability studies are also conducted under various storage conditions (e.g., temperature, light) to determine the shelf life of the reference material and ensure its properties remain stable over time. researchgate.netresearchgate.netnih.gov
Uncertainty Calculation: An expanded uncertainty is calculated and reported for the certified value, which accounts for all potential sources of error during characterization, as well as from homogeneity and stability assessments. sigmaaldrich.cn
Certification: Finally, a certificate is issued that details the certified value and its uncertainty, provides evidence of metrological traceability to the International System of Units (SI), and gives instructions for proper use and storage. eurachem.organsi.orgeurachem.org
Commercially available CRMs for this compound and its isotopically labeled analogue, anabasine-d4 hydrochloride, are typically provided as solutions in a specified solvent like methanol (B129727) at a certified concentration (e.g., 1.0 mg/mL or 100 µg/mL). cerilliant.comsigmaaldrich.comcerilliant.comsigmaaldrich.com
Table 1: Example of Commercially Available this compound Certified Reference Materials
| Product Name | Form | Concentration (as free base) | Solvent | Purity | Intended Use |
| (+)-Anabasine HCl | Solution | 1.0 mg/mL | Methanol | >95% | Nicotine testing by LC-MS/MS or GC/MS |
| (±)-Anabasine-D4 HCl | Solution | 100 µg/mL | Methanol | Not specified | Internal standard for quantification |
This table is for illustrative purposes and based on data from commercial suppliers. cerilliant.comphytolab.com
Development of Quality Control (QC) Materials
While CRMs are the pinnacle of reference standards, in-house Quality Control Materials (QCMs) are essential for the routine monitoring of analytical performance. iaea.org These materials are used in every analytical run to validate the results and ensure the method remains in a state of statistical control.
The development and use of QC materials for anabasine analysis typically involve:
Preparation of QC Pools: QC materials are often prepared by spiking a matrix that is similar to the actual samples being tested (e.g., drug-free human urine or plasma) with known concentrations of this compound. cerilliant.com This is done to create pools at multiple concentration levels, typically low, medium, and high, to cover the expected analytical range. researchgate.net
Characterization and Validation: The prepared QC pools are analyzed multiple times to establish a mean concentration and acceptable control limits (e.g., ±2 or ±3 standard deviations). uknml.com This process helps ensure the reliability of the QC material itself.
Routine Use and Monitoring: During routine analysis, a QC sample is analyzed alongside unknown samples. The result for the QC sample must fall within its pre-defined limits for the results of the unknown samples to be considered valid. This practice helps to detect any systematic or random errors in the analytical process.
Research studies validating analytical methods for anabasine detail the use of such QC samples. For instance, in a method for quantifying anabasine in human plasma, intra-batch and inter-batch precision and accuracy were determined by analyzing QC samples at different concentrations, with acceptance criteria typically set at ±15% of the nominal value. ansi.org
Table 2: Example of Quality Control Sample Data from a Method Validation Study for Anabasine
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5.0 | 6 | 4.95 | 99.0 | 4.5 |
| Medium | 50 | 6 | 51.5 | 103.0 | 3.2 |
| High | 800 | 6 | 784 | 98.0 | 2.8 |
This table is a hypothetical representation based on typical validation data reported in scientific literature. ansi.org
The combined use of high-purity certified reference materials for calibration and well-characterized quality control materials for routine monitoring provides a framework for ensuring the generation of reliable and defensible analytical data for this compound.
Toxicological and Teratological Research of Anabasine Hydrochloride
In Vitro and In Vivo Models for Toxicity Assessment
A range of in vitro (cell-based) and in vivo (animal) models have been utilized to evaluate the toxicity of anabasine (B190304). nih.govinterbiotox.com These models are essential for characterizing developmental toxicity, effects on various organ systems, and the underlying mechanisms of action. interbiotox.com Cell-based assays using TE-671 cells, which express human fetal muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs), and SH-SY5Y cells, which primarily express autonomic nAChRs, have been instrumental in studying the compound's effects at the receptor level. mdpi.com Animal models, including livestock and laboratory animals, provide critical data on systemic and developmental effects. interbiotox.comnih.gov
Anabasine is a known teratogen, a substance that can cause congenital disabilities. wikipedia.orgnih.gov Its teratogenic potential stems from the ability to disrupt normal embryonic and fetal development, leading to skeletal malformations and other defects. nih.govnih.gov The primary mechanism is the inhibition of fetal movement, which is critical for proper musculoskeletal development. nih.govresearchgate.net
The teratogenic effects of anabasine have been documented across several animal species.
Piglets: Maternal ingestion of Nicotiana glauca, which contains high levels of anabasine, has been shown to cause multiple congenital contractures (MCC) and cleft palate in piglets. caymanchem.comzenodo.org Experimental feeding of isolated anabasine to pregnant sows reproduced these arthrogrypotic congenital defects. researchgate.netcabidigitallibrary.org
Rats: Studies on the teratogenicity of anabasine in rats have yielded mixed results. One study, where pregnant rats were fed anabasine-containing chow, did not observe significant malformations like cleft palate, suggesting that the rat may not be an ideal model for studying this specific teratogenic effect, possibly due to insufficient reduction in fetal movement via this administration route. nih.govusda.gov However, other research has pointed to anabasine leading to a higher number of fetuses with scoliosis in treated groups compared to controls. researchgate.net
Zebrafish: The zebrafish (Danio rerio) has proven to be a valuable in vivo model for assessing the developmental toxicity of anabasine. nih.govresearchgate.net Exposure of zebrafish embryos to anabasine results in dose-dependent developmental abnormalities, including a decreased hatching rate, skeletal malformations like lordosis or kyphosis, yolk deformity, and abnormal head shape. nih.govfrontiersin.orgbic.ac.cn These studies confirm its teratogenic potential and provide a platform for investigating the underlying mechanisms. nih.govfrontiersin.org
Interactive Table: Teratogenic Effects of Anabasine in Animal Models
| Animal Model | Observed Effects | Source(s) |
|---|---|---|
| Piglets | Congenital contractures (arthrogryposis), cleft palate. caymanchem.comzenodo.orgcabidigitallibrary.org | caymanchem.comzenodo.orgcabidigitallibrary.org |
| Goats | Multiple congenital contractures (MCC), cleft palate, scoliosis, torticollis. researchgate.netcabidigitallibrary.org | researchgate.netcabidigitallibrary.org |
| Rats | Some studies report an increase in scoliosis researchgate.net; others found it not to be a good model for cleft palate induction. nih.govusda.gov | nih.govresearchgate.netusda.gov |
| Zebrafish | Decreased hatching rate, skeletal malformations (lordosis, kyphosis), yolk and head deformities. nih.govfrontiersin.org | nih.govfrontiersin.org |
The teratogenic effects of anabasine are primarily mediated through the disruption of cholinergic neurotransmission. nih.govnih.gov Anabasine acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle subtype. mdpi.comcaymanchem.comzenodo.org The mechanism involves several key steps:
Persistent Activation: Anabasine binds to and activates fetal muscle nAChRs. zenodo.org
Receptor Desensitization: This persistent stimulation leads to a state of receptor desensitization, where the receptors become unresponsive to the neurotransmitter acetylcholine (ACh). mdpi.comzenodo.org
Inhibition of Fetal Movement: The desensitization of nAChRs at the neuromuscular junction results in a profound reduction or complete inhibition of fetal movement. mdpi.comresearchgate.net
Skeletal Deformities: Normal fetal movement is essential for the proper development of joints and bones. The lack of movement during critical gestational periods leads to congenital contracture-type deformities, such as arthrogryposis (joint contractures), scoliosis (spinal curvature), and cleft palate. nih.govresearchgate.netcabidigitallibrary.org
Anabasine causes a neuromuscular blockade by acting as a depolarizing agent at the motor endplate. wikipedia.org It binds to and activates postsynaptic nAChRs, similar to acetylcholine, but is more resistant to degradation. radiusohio.comjocpr.com This leads to a persistent depolarization of the muscle fiber membrane. wikipedia.orgjocpr.com This sustained depolarization renders the muscle fiber resistant to further stimulation by ACh, resulting in flaccid paralysis. wikipedia.orgnih.gov This paralysis at the neuromuscular junction is the direct cause of the reduced fetal movement that underlies its teratogenic effects. nih.govresearchgate.net
Anabasine's toxic effects extend to major organ systems, primarily through its interaction with nAChRs distributed throughout the body. wikipedia.orgresearchgate.net
Cardiovascular System: Anabasine can cause complex cardiovascular effects, including changes in heart rate and blood pressure. Its agonistic action on nAChRs in the autonomic ganglia can lead to a range of responses. In zebrafish embryos, exposure has been linked to pericardial edema and reduced heart function. plos.org
Central Nervous System (CNS): Anabasine affects the central nervous system by acting on neuronal nAChRs. nih.gov This can lead to overstimulation of the sympathetic system, resulting in symptoms like anxiety and tremors. t3db.ca At high doses, it can cause convulsions and potentially death through respiratory paralysis. wikipedia.orgt3db.ca
Animal Models (e.g., piglets, rats, zebrafish)
Neuromuscular Junction Blockade
Cellular and Molecular Mechanisms of Toxicity
At the cellular and molecular level, the toxicity of anabasine is rooted in its function as a potent nicotinic acetylcholine receptor (nAChR) agonist. wikipedia.orgresearchgate.net It binds to these ligand-gated ion channels, which are composed of various subunits and are found at the neuromuscular junction, in autonomic ganglia, and within the CNS. researchgate.netacnp.org
The binding of anabasine to nAChRs opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane. zenodo.org While transient activation by acetylcholine is a normal physiological process, the persistent agonism by anabasine leads to a prolonged state of depolarization and subsequent receptor desensitization. mdpi.comzenodo.org This disruption of normal cholinergic signaling is the fundamental mechanism that leads to a cascade of toxic effects, from neuromuscular paralysis and developmental defects to systemic toxicity in the cardiovascular and central nervous systems. wikipedia.orgnih.govt3db.ca
Oxidative Stress Induction
While direct and extensive research specifically isolating anabasine hydrochloride's role in oxidative stress is limited, studies on related compounds and complex mixtures containing anabasine suggest a potential link. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. mdpi.com
Ingredients used in smokeless tobacco products, which contain anabasine, have been implicated in the generation of ROS. biorxiv.org Furthermore, studies on other alkaloids, such as arecoline, have demonstrated the capacity to induce oxidative stress and the generation of ROS. frontiersin.org The mechanism often involves the peroxidation of lipids, which can be measured by the formation of products like malondialdehyde (MDA). researchgate.net Although not directly demonstrated for anabasine, this suggests a plausible pathway by which it could contribute to cellular stress. Research on the cyanobacterium Anabaena sp. has shown that certain stress conditions like iron deficiency can induce oxidative stress, leading to an increase in ROS and lipid peroxidation. nih.gov
Apoptotic Pathways
The role of this compound in the modulation of apoptotic, or programmed cell death, pathways is not yet clearly defined in scientific literature. Apoptosis is a critical cellular process regulated by a complex cascade of proteins, notably the Bcl-2 family and caspases, which act as key mediators. mdpi.com
Research into related tobacco-specific nitrosamines did not find significant differences in the expression of key apoptotic proteins like caspase-3 and Bcl-2 in certain contexts. hku.hk This highlights the complexity of determining the specific role of individual alkaloids within a mixture. The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members that control the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. mdpi.com Caspase-3 is a primary executioner caspase, responsible for the proteolysis that dismantles the cell during apoptosis. mdpi.com While the broader category of tobacco constituents is linked to cellular toxicity, the specific contribution of this compound to activating or inhibiting these precise apoptotic pathways requires further investigation.
Toxicokinetic and Toxicodynamic Studies
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance, while toxicodynamics refers to its mechanism of action at a molecular level. exponent.com
Anabasine is readily absorbed through the skin and is reported to be detoxified in the liver. Its primary mechanism of action is as an agonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmedchemexpress.com In high concentrations, anabasine can also act as a cholinesterase inhibitor, preventing the breakdown of the neurotransmitter acetylcholine (ACh). [29 from previous search] This dual action leads to an accumulation of ACh in the nervous system, causing overstimulation of both nicotinic and muscarinic receptors.
The resulting toxicodynamic effects can include anxiety, convulsions, tremors, and, in severe cases, a depolarizing block of nerve transmission at the neuromuscular junction, leading to paralysis and respiratory depression. [5, 12, 29 from previous search]
Table 1: Summary of Toxicodynamic Effects of this compound
| System Affected | Toxicodynamic Effect | Mechanism |
| Central Nervous System | Anxiety, headache, convulsions, tremor, general weakness | Overstimulation of nicotinic acetylcholine receptors due to ACh accumulation. [29 from previous search] |
| Autonomic Nervous System | Hypertension, hypoglycemia | Overstimulation of nicotinic receptors in sympathetic ganglia. [29 from previous search] |
| Neuromuscular Junction | Muscle weakness, fasciculations, paralysis | Depolarizing block of nerve transmission. wikipedia.orgcaymanchem.com |
Comparative Toxicology with Other Nicotinic Alkaloids (e.g., Nicotine (B1678760), Nornicotine (B190312), Anatabine)
The toxicity of anabasine is often compared to that of other tobacco alkaloids, revealing significant differences in potency and effect. While structurally similar to nicotine, anabasine exhibits a distinct toxicological profile. wikipedia.org
Studies have shown that anabasine can be more teratogenic than nicotine, capable of inducing congenital defects in swine, whereas nicotine does not appear to have the same teratogenic effects. researchgate.netcaymanchem.com In terms of acute lethality in mice, anabaseine (B15009) (a related compound lacking the imine double bond) is substantially more toxic than both the (R) and (S) enantiomers of anabasine. researchgate.net The stereochemistry of anabasine also influences its toxicity, with the (+)-R-anabasine enantiomer being more lethal than the (-)-S-anabasine enantiomer in mice. researchgate.net
When compared to nicotine in guinea pigs, anabasine has a slightly lower lethal dose (22 mg/kg vs. 26 mg/kg for nicotine, respectively) and produces similar, though slightly more depressing, toxic symptoms. [28 from previous search] However, in behavioral studies, anabasine has been found to be approximately four-fold less potent than nicotine in reducing food-maintained responding in rodents. [1 from previous search]
Table 2: Comparative Lethality and Potency of Anabasine and Related Alkaloids
| Compound | Animal Model | Metric (LD50 / EC50) | Value | Comparative Potency |
| (+)-R-Anabasine | Mouse | Intravenous LD50 | 11 mg/kg | More toxic than S-Anabasine |
| (-)-S-Anabasine | Mouse | Intravenous LD50 | 16 mg/kg | Less toxic than R-Anabasine |
| Anabaseine | Mouse | Intravenous LD50 | 0.58 mg/kg | ~18-27x more toxic than Anabasine enantiomers |
| Anabasine | TE671 cells | EC50 (human fetal muscle nAChR) | 0.7 µM | More potent than (±)-Anabasine |
| (±)-Anabasine | TE671 cells | EC50 (human fetal muscle nAChR) | 10.1 µM | Less potent than (S)-Anabasine |
| Anabasine | Rodent | Behavioral (Food Response) | - | ~4-fold less potent than Nicotine |
Data compiled from multiple sources. [10, 15, 16, 1 from previous search]
In Silico Toxicology and Predictive Modeling
In silico toxicology utilizes computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the toxicological properties of chemical substances, thereby reducing the need for animal testing. numberanalytics.comnih.gov Anabasine and its derivatives have been the subject of such predictive modeling to evaluate their potential biological activities and toxicities.
Computer-based QSAR investigations have been used to analyze various anabasine derivatives for potential anticancer effects. grafiati.com Software platforms like PASS, Molinspiration, and OSIRIS have been employed to predict bioactivity spectra, drug-likeness, and toxicity parameters. grafiati.com These studies suggest that certain derivatives could serve as base structures for developing new therapeutic agents, while also highlighting potential toxicity concerns that need to be addressed through chemical modification. grafiati.com
Molecular docking, another in silico technique, has been used to model the interaction of anabasine with its biological targets, such as the α4β2 nAChR, predicting its binding affinity. [22 from previous search] Furthermore, computational studies have explored the nano-encapsulation of anabasine with cyclodextrins to create more stable formulations, using molecular dynamics (MD) simulations to confirm the stability of the resulting complex. [30 from previous search] These predictive models are crucial for guiding experimental research and for the early identification of potential hazards or therapeutic benefits. exponent.com
Table 3: Applications of In Silico Modeling in Anabasine Research
| In Silico Method | Application for Anabasine | Research Goal |
| QSAR (Quantitative Structure-Activity Relationship) | Prediction of anticancer effects and toxicity of anabasine derivatives. grafiati.com | To identify promising therapeutic candidates and predict potential risks. |
| Molecular Docking | Modeling the binding affinity of anabasine to nicotinic acetylcholine receptors. [22 from previous search] | To understand the molecular basis of its mechanism of action. |
| Molecular Dynamics (MD) Simulations | Investigating the stability of anabasine encapsulated in β-cyclodextrin. [30 from previous search] | To design more stable and bioavailable formulations. |
| Predictive Modeling (e.g., O-PLS) | Predicting levels of tobacco-specific nitrosamines from anabasine precursors. [33 from previous search] | To assess the formation of carcinogens in tobacco products. |
Neuroscience and Behavioral Research Involving Anabasine Hydrochloride
Cognitive Function Modulation
Anabasine (B190304) hydrochloride's role as a nicotinic agonist, particularly its affinity for the α7 subtype, positions it as a compound of interest for modulating cognitive functions such as memory and attention. nih.gov
Studies investigating the effects of anabasine on cognitive processes have revealed a distinction between its impact on memory and attention. In research utilizing female Sprague-Dawley rats, anabasine demonstrated a significant ability to improve memory function as evaluated by the radial-arm maze task. However, in the same series of studies, it did not produce a similar improvement in attentional processes when assessed using a visual signal detection task. This suggests a specific, rather than general, cognitive-enhancing effect, with a more pronounced influence on memory-related neural pathways. The differential impact on memory versus attention may be attributable to anabasine's specific interactions with various nAChR subtypes and their distribution in brain regions responsible for these distinct cognitive domains. nih.gov
A significant area of research has been anabasine's capacity to reverse chemically-induced cognitive deficits. In animal models, cognitive impairment is often induced using the N-methyl-D-aspartate (NMDA) receptor antagonist dizocilpine (B47880) (MK-801), which reliably impairs memory. nih.gov Studies have shown that anabasine hydrochloride can significantly reverse the working memory impairments caused by dizocilpine. nih.govmedchemexpress.com This reversal effect is linked to anabasine's agonist activity at α7 nicotinic acetylcholine (B1216132) receptors, which are thought to play a crucial role in learning and memory processes. nih.gov The ability of anabasine to counteract the effects of NMDA receptor blockade highlights the complex interplay between the cholinergic and glutamatergic systems in cognitive function. nih.gov
| Treatment Condition | Key Finding | Reference |
|---|---|---|
| Dizocilpine (0.05 mg/kg) alone | Significantly increased working memory errors, impairing performance. | nih.gov |
| Anabasine (0.2 mg/kg) + Dizocilpine | Significantly reversed the dizocilpine-induced memory impairment. | nih.gov |
| Anabasine (2.0 mg/kg) + Dizocilpine | Significantly reversed the dizocilpine-induced memory impairment. | nih.gov |
| Anatabine (B1667383) + Dizocilpine | Did not significantly attenuate the dizocilpine-induced memory impairment. | nih.gov |
Memory and Attention Processes
Neurotransmitter Release and Regulation
As a nAChR agonist, this compound directly influences the release of various neurotransmitters, a mechanism that underlies its broader physiological and cognitive effects.
Anabasine, along with other minor tobacco alkaloids, has been shown to influence the dopaminergic system. Research indicates that anabasine can stimulate the release of dopamine (B1211576) from rat striatal slices. jcc.gr.jp This effect on dopamine, a key neurotransmitter in the brain's reward pathways, is central to addiction research. Studies suggest that some non-nicotine constituents of tobacco, including anabasine, may modulate the reinforcing properties of nicotine (B1678760). researchgate.net For instance, anabasine has been observed to produce a biphasic effect, where low amounts may increase nicotine self-administration, while higher amounts can reduce it. researchgate.net This suggests a complex interaction with the neural circuits of addiction. Further research shows that anabasine, in combination with other alkaloids, can contribute to the sensitization of psychomotor behaviors, partly through the upregulation of glutamatergic responses in the dorsal striatum. frontiersin.org
The influence of this compound extends to other major neurotransmitter systems, although the specific effects are still being elucidated. The differential cognitive effects of anabasine might be explained by its induced release of various transmitters, including catecholamines, serotonin (B10506), histamine, GABA, and glutamate (B1630785). nih.gov
Glutamate: Non-nicotine alkaloids like anabasine are known to activate glutamatergic neurotransmission by stimulating nAChRs. frontiersin.org This is supported by findings that anabasine can reverse cognitive deficits induced by the glutamate antagonist dizocilpine. nih.gov
GABA: There is evidence for nicotinic agonist-induced release of GABA from brain synaptosomes, and some research indicates that anabasine pretreatment results in a non-linear effect on GABA release. uky.eduthegoodscentscompany.com
Dopamine Release and Addiction Research
Animal Models of Neurological Disorders
The neuroactive properties of this compound have led to its investigation in various animal models of neurological and psychiatric disorders. ncats.iomedchemexpress.com
A primary focus of this research has been in models of schizophrenia. The expression of the α7-nicotinic acetylcholine receptor is often found to be diminished in the brains of patients with schizophrenia. nih.gov Anabasine, as a selective α7-nAChR agonist, has been tested in a pharmacologically-induced animal model of schizophrenia where the NMDA antagonist MK-801 elicits a "popping" behavior in mice. nih.govnih.gov Research has demonstrated that anabasine can attenuate this MK-801-elicited behavior, suggesting its potential to address certain symptoms associated with schizophrenia, particularly cognitive and deficit symptoms linked to NMDA receptor hypofunction. nih.govncats.io
While agonists of nicotinic receptors are being actively investigated for neurodegenerative conditions like Alzheimer's and Parkinson's disease due to the known loss of these receptors in such conditions, the direct study of this compound in these specific models is not extensively documented in current literature. researchgate.net Research in Alzheimer's models has often focused on related compounds such as the anabasine derivative anabaseine (B15009) and its analogs (e.g., GTS-21), or the minor alkaloid anatabine. plos.orgnih.govnih.gov Similarly, studies on Parkinson's disease models have more frequently investigated the effects of nicotine, cotinine, and anatabine on dopaminergic neuroprotection and motor symptoms. nih.govnih.gov
Schizophrenia Models
Research suggests that this compound may have therapeutic potential in addressing cognitive deficits associated with schizophrenia. mdpi.com Studies using animal models have shown that anabasine can antagonize behaviors induced by MK-801, a substance used to model certain aspects of schizophrenia. mdpi.com This effect is attributed to its agonistic action on α7-nicotinic acetylcholine receptors, which may help in enhancing cognitive symptoms. mdpi.com The most prevalent nAChRs in the central nervous system are the α4β2-nAChRs, which are significantly involved in the pathophysiology of both nicotine dependence and schizophrenia. nih.gov
Nicotine Withdrawal and Smoking Cessation Research
This compound is being explored as a potential aid for smoking cessation. mdpi.com Its mechanism of action involves mimicking the effects of nicotine at nAChRs, which could help alleviate withdrawal symptoms. nih.gov In animal studies, anabasine has been shown to attenuate nicotine withdrawal. nih.gov Furthermore, prior administration of anabasine has been found to dose-dependently decrease nicotine self-administration in rats. nih.govresearchgate.net This suggests that anabasine may reduce the reinforcing properties of nicotine, potentially serving as a therapeutic agent for tobacco dependence. researchgate.net Anabasine and another tobacco alkaloid, anatabine, are also used as biomarkers to monitor tobacco use in individuals undergoing nicotine replacement therapy. nih.gov
Alcohol Consumption Modulation
Studies have investigated the influence of anabasine on alcohol intake. Research in alcohol-preferring rats has demonstrated that anabasine can modulate alcohol consumption. ashdin.com Specifically, a 2.0 mg/kg dose of anabasine was found to significantly reduce alcohol intake and preference while increasing water intake in female alcohol-preferring rats. ashdin.com These findings suggest that anabasine's interaction with neuronal nicotinic receptors may play a role in its ability to influence alcohol consumption. ashdin.com
| Time Period | Effect on Alcohol Intake | Effect on Alcohol Preference | Effect on Water Intake |
|---|---|---|---|
| 0–2 hours | Significantly reduced | No significant effect | No significant effect |
| 2–4 hours | No significant effect | Decreased | Increased |
| 6–24 hours | No significant effect | Decreased | No significant effect |
Motor Coordination Studies
The role of the α7 subunit of the nicotinic acetylcholine receptor in motor coordination has been a subject of study, with research involving anabasine. thegoodscentscompany.com The rotarod test is a common method for assessing motor coordination in rodents. nih.gov While specific studies detailing the direct effects of this compound on motor coordination in this test are limited, its action on nAChRs, which are involved in motor control, suggests a potential influence.
Neurodevelopmental Effects
The impact of tobacco smoke constituents on neurodevelopment is a significant area of research. researchgate.net While much of the focus has been on nicotine, there is growing interest in the effects of other tobacco alkaloids like anabasine. researchgate.net Studies have examined the teratogenicity of anabasine in animal models, such as rats and rabbits, to understand its potential effects on embryogenesis. thegoodscentscompany.com The placenta can adapt to various in utero conditions, but some of these adaptations may have long-term pathophysiological consequences for fetal development. researchgate.net
Behavioral Pharmacology Studies
The behavioral effects of anabasine have been explored in various pharmacological studies. In research on food intake and physical activity, daily administration of anabasine in rats was shown to slow weight gain compared to a saline-injected control group. researchgate.net While nicotine and nornicotine (B190312) produced consistent increases in physical activity, the effects of anabasine were more transient. researchgate.net
| Compound | Effect on Weight Gain | Effect on Body Fat |
|---|---|---|
| Nornicotine | Prevented additional gain | Reductions |
| Anatabine | Prevented additional gain | Reductions |
| Anabasine | Slowed gain | Unchanged |
| Nicotine | Slowed gain | Unchanged |
Drug discrimination studies are used to assess the subjective effects of psychoactive compounds. In these paradigms, anabasine has been shown to fully or partially substitute for nicotine. nih.govresearchgate.netnih.gov This indicates that anabasine produces subjective effects similar to those of nicotine. nih.gov For instance, in mice trained to discriminate nicotine, anabasine dose-dependently substituted for the nicotine stimulus. nih.gov Furthermore, studies in squirrel monkeys have shown that anabasine can produce methamphetamine-like discriminative-stimulus effects, though it is less potent than nicotine. nih.gov These findings suggest that the subjective effects of anabasine are likely mediated through its action at nicotinic acetylcholine receptors. nih.gov
Self-Administration Studies
Research into the self-administration of this compound has been crucial in understanding its reinforcing properties and its potential interactions with other substances, particularly nicotine. Studies in this area have primarily focused on whether anabasine itself acts as a reinforcer and how its presence influences the self-administration of nicotine.
In intravenous self-administration studies conducted in rats, anabasine was found to have no reinforcing effects on its own. nih.gov Animals that would readily self-administer nicotine did not self-administer anabasine, suggesting that anabasine itself does not possess the same abuse liability as nicotine. nih.govresearchgate.net Similarly, studies in squirrel monkeys have not shown significant reinforcing effects for anabasine. nih.gov
While not reinforcing on its own, anabasine has been shown to modulate the reinforcing effects of nicotine. nih.gov Pre-treatment with anabasine has demonstrated a notable, dose-dependent impact on nicotine self-administration in rats. nih.govresearchgate.net Specifically, research has revealed a biphasic effect. nih.govresearchgate.net Pretreatment with a low dose of anabasine led to a significant increase in nicotine self-administration, whereas a high dose resulted in a substantial decrease in nicotine intake. nih.govresearchgate.net This suggests that lower concentrations of anabasine might enhance the reinforcing properties of nicotine, while higher concentrations may either block nicotine's reinforcing effects or substitute for them. nih.govresearchgate.net
The detailed findings from a key study on the effects of anabasine pretreatment on nicotine self-administration in female Sprague-Dawley rats are presented below. nih.govresearchgate.net
Effect of Anabasine Pretreatment on Nicotine Self-Administration in Rats
| Pretreatment Dose of Anabasine (mg/kg) | Mean Nicotine Infusions per Session | Percentage Change from Vehicle Control |
|---|---|---|
| 0.0 (Vehicle) | 6.58 | 0% |
| 0.02 | 8.04 | +25% |
| 0.2 | No Significant Difference | - |
| 1.0 | No Significant Difference | - |
Immunomodulatory and Anti Inflammatory Research of Anabasine Hydrochloride
Modulation of Inflammatory Pathways
The anti-inflammatory effects of anabasine (B190304) are largely attributed to its activation of α7 nicotinic acetylcholine (B1216132) receptors (α7n-AChRs). researchgate.netnih.gov This interaction is a key component of the cholinergic anti-inflammatory pathway, a physiological mechanism that inhibits cytokine production. nih.gov
In a significant study using a mouse model of sepsis induced by E. coli, administration of anabasine two hours prior to the septic challenge led to a marked, dose-dependent decrease in the mortality rate. researchgate.netnih.gov This protective effect was directly linked to a significant reduction in the systemic levels of key proinflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov The study established that anabasine's ability to suppress this cytokine storm is mediated through its activation of α7n-AChRs. researchgate.netnih.gov A subsequent study demonstrated that the combined administration of anabasine with antibodies against TNF-α resulted in an additive effect in reducing mortality and proinflammatory cytokine levels in septic mice. nih.gov
While other minor tobacco alkaloids, such as anatabine (B1667383), have been shown to suppress inflammatory pathways by inhibiting Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), the direct effect of anabasine on these specific transcription factors has not been as extensively detailed in the available research. nih.govnih.gov The primary established mechanism for anabasine remains the activation of the α7n-AChR-mediated cholinergic anti-inflammatory pathway. researchgate.netnih.gov
Table 1: Effect of Anabasine on Proinflammatory Cytokine Levels in a Mouse Model of Sepsis
This table summarizes findings from a study where sepsis was induced by intraperitoneal injection of E. coli in mice. Anabasine was administered 2 hours prior to sepsis modeling. The data shows a dose-dependent reduction in key inflammatory markers.
| Dose of Anabasine | Outcome | Effect on Proinflammatory Cytokines | Reference |
| 0.1 mg/kg | No significant impact on mortality or cytokine levels. | No significant change observed. | nih.gov |
| 1.0 mg/kg | Significant reduction in mortality. | Dose-dependent decrease in TNF-α, IL-1β, and IL-6. | researchgate.netnih.gov |
| 5.0 mg/kg | Significant reduction in mortality. | Dose-dependent decrease in TNF-α, IL-1β, and IL-6. | researchgate.netnih.gov |
Effects on Immune Cell Function
Anabasine's immunomodulatory activity extends to its direct effects on immune cells, particularly macrophages. mdpi.com Macrophages are critical players in the inflammatory response, responsible for producing large quantities of proinflammatory cytokines when activated. mdpi.com
In a study investigating experimental colitis, the effect of anabasine on lipopolysaccharide (LPS)-stimulated rat peritoneal macrophages (MΦ) was evaluated. mdpi.com While anabasine was tested, the results indicated that nicotine (B1678760) and nornicotine (B190312) were more potent in suppressing the secretion of IL-6 and TNF-α from these immune cells. mdpi.com The study also examined the expression of the α7 nicotine acetylcholine receptor (nAChR7) in macrophages following treatment with various tobacco alkaloids, including anabasine. mdpi.com Western blot analysis showed that nicotine and nornicotine induced stronger expression of nAChR7 in macrophages compared to anabasine. mdpi.com
The research on sepsis also implicitly points to anabasine's influence on immune cell function, as the observed systemic reduction in proinflammatory cytokines is a direct consequence of modulating the activity of cytokine-producing cells like macrophages and monocytes. nih.govnih.gov
Potential in Autoimmune and Inflammatory Diseases
Given its anti-inflammatory properties, anabasine has been investigated for its therapeutic potential in inflammatory conditions, most notably inflammatory bowel disease (IBD). nih.govmdpi.com Specifically, its effects were assessed in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of ulcerative colitis (UC) in rats. mdpi.comnih.gov
In this model, daily intraperitoneal administration of anabasine was compared to a control group and groups treated with other nicotine analogs. nih.gov While the anabasine-treated group was part of the comprehensive study, the results showed that nicotine was more effective in mitigating the severity of the disease. mdpi.com The histological score, a measure of inflammation and tissue damage in the colon, was more significantly reduced in the nicotine-treated group than in the untreated group, while the reports on anabasine's efficacy remained less pronounced. mdpi.com
The potential of anabasine in other autoimmune diseases like multiple sclerosis has been suggested in patent literature, but specific research findings detailing its effects in these conditions are limited. lgcstandards.comgoogle.com The most concrete evidence for its potential in disease models comes from the studies on sepsis and ulcerative colitis, which highlight its anti-inflammatory action, albeit with potentially lower potency compared to other nicotinic agonists like nicotine. researchgate.netmdpi.com
Table 2: Research Findings on Anabasine in an Experimental Model of Ulcerative Colitis (UC)
This table outlines the findings from a study on a DSS-induced colitis model in rats, comparing the effects of anabasine to other treatments.
| Parameter | Model | Anabasine Treatment Group (UC + Anaba) | Key Findings | Reference |
| Disease Severity | DSS-induced colitis in rats | 1.0 mg/kg anabasine administered intraperitoneally daily. | Anabasine was evaluated alongside other nicotine analogs. | nih.gov |
| Histological Score | Microscopic evaluation of colon tissue inflammation and damage. | The reduction in histological severity was less pronounced compared to the nicotine-treated group. | Nicotine was found to be more effective in alleviating experimental UC than the structural analogs tested, including anabasine. | mdpi.com |
| Cytokine Secretion in Colon | Measurement of IL-1β and IL-6 in colon tissue. | The study focused on the significant decrease in the nicotine group. | Nicotine suppressed the production of IL-1β and IL-6 in the colon. The specific quantitative effect of anabasine on colon cytokines was not highlighted as significant. | mdpi.com |
Agrochemistry and Environmental Research of Anabasine Hydrochloride
Insecticidal Activity and Mechanisms
Anabasine (B190304) acts as a powerful neurotoxin in insects, a property that has been leveraged for pest control. herts.ac.ukscbt.com Its insecticidal effect stems from its interaction with the insect's central nervous system. nih.gov
Research has demonstrated the efficacy of anabasine against a range of insect pests. It has been shown to be particularly effective against sucking insects like aphids and whiteflies. herts.ac.uk Studies have quantified its toxicity against several species. For example, anabasine is reportedly 2.6 times more toxic than nicotine (B1678760) to the bean aphid, Aphis rumicis, and also shows higher toxicity against the common house mosquito, Culex pipien. rjptonline.org
In a bioassay against the larvae of the cabbage white butterfly, Pieris rapae, the median effective concentration (EC50) of anabasine was determined to be 0.572 mg per larva. researchgate.net Furthermore, in a 72-hour study, the alkaloid extract of Haloxylon salicornicum, where anabasine is the major constituent, was highly toxic to the cotton mealybug, Phenacoccus solenopsis, with a lethal concentration (LC50) of 26 ppm. pan.pl
Table 1: Documented Efficacy of Anabasine Against Target Insect Species
| Target Insect Species | Scientific Name | Efficacy Metric | Finding | Source(s) |
|---|---|---|---|---|
| Bean Aphid | Aphis rumicis | Comparative Toxicity | 2.6 times more toxic than nicotine | rjptonline.org |
| Common House Mosquito | Culex pipien | Comparative Toxicity | More toxic than nicotine | rjptonline.org |
| Cabbage White Larva | Pieris rapae | Median Effective Concentration (EC50) | 0.572 mg per larva | researchgate.net |
The primary mode of action for anabasine is its role as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. medchemexpress.comherts.ac.uk Anabasine mimics the neurotransmitter acetylcholine (ACh) and binds to these receptors, leading to their overstimulation. nih.gov
This interaction has a biphasic effect on the ganglia of the insect's central nervous system. At low concentrations, anabasine facilitates the transmission of nerve impulses across synapses. nih.govnih.gov However, at higher concentrations, it causes a persistent depolarization of the postsynaptic membrane, which blocks nerve impulse conduction. nih.govnih.gov This disruption of normal nerve function leads to convulsions, paralysis, and ultimately the death of the insect. rjptonline.org Anabasine is considered a full agonist of nAChRs and shows a particular affinity for the α7 subtype. medchemexpress.commdpi.com
While specific instances of insect resistance to anabasine are not widely documented, potential mechanisms can be inferred from resistance patterns observed with other nAChR agonists, such as neonicotinoids. herts.ac.ukresearchgate.net Metabolic resistance is a primary defense for insects, involving detoxification enzymes that break down the insecticide before it can reach its target site. nih.gov
Key enzyme families implicated in resistance to neurotoxic insecticides include:
Cytochrome P450 monooxygenases (P450s): These enzymes are frequently associated with metabolic resistance to neonicotinoids and could potentially metabolize anabasine. researchgate.net
Glutathione S-transferases (GSTs): GSTs are known to be involved in the detoxification of various insecticides, including organochlorines. nih.gov
Carboxylesterases (CCEs): Enhanced activity of CCEs is a known resistance mechanism against organophosphates, carbamates, and pyrethroids. nih.gov
Alterations in the target site, specifically mutations in the nAChR subunits, could also confer resistance by reducing the binding affinity of anabasine to the receptor.
Interaction with Insect Nicotinic Receptors
Environmental Fate and Degradation
Anabasine present in plants can undergo transformation. In tobacco (Nicotiana) species, a primary degradation product of anabasine has been identified as 1,2-Dehydroanabasine. researchgate.net The formation of this compound suggests that a key initial step in the degradation pathway of secondary amine alkaloids like anabasine within plant tissues is a stereospecific dehydrogenation reaction. researchgate.net
Soil microorganisms play a crucial role in the breakdown of anabasine. Certain bacteria isolated from soil can utilize tobacco alkaloids as their sole source of carbon and nitrogen. capes.gov.br One type of these bacteria has been shown to degrade anabasine through a specific metabolic pathway. capes.gov.br The process involves initial dehydrogenation and hydroxylation steps. capes.gov.br
The identified degradation pathway is as follows:
Anabasine is first converted to 1′,6′-dehydro-6-hydroxyanabasine .
This intermediate is then transformed into 3-glutaroyl-6-hydroxypyridine .
Finally, the pyridine (B92270) ring is cleaved, resulting in the formation of simple aliphatic compounds . capes.gov.br
Table 2: Microbial Degradation Pathway of Anabasine by Soil Bacteria
| Step | Precursor Compound | Resulting Compound | Source(s) |
|---|---|---|---|
| 1 | Anabasine | 1′,6′-dehydro-6-hydroxyanabasine | capes.gov.br |
| 2 | 1′,6′-dehydro-6-hydroxyanabasine | 3-glutaroyl-6-hydroxypyridine | capes.gov.br |
Ecological Impact Studies
Effects on Non-Target Organisms (e.g., Honeybees, Bumblebees)
Anabasine, a pyridine alkaloid found in the nectar of plants such as those from the Nicotiana genus, has been the subject of studies investigating its impact on non-target pollinator species, particularly honeybees (Apis mellifera) and bumblebees (Bombus sp.). nih.goved.ac.uk Research has revealed complex interactions, ranging from deterrence to potential medicinal effects against parasites. ed.ac.ukdartmouth.edu
Studies on bumblebees have focused significantly on the interaction between anabasine consumption and infection by the common intestinal parasite Crithidia bombi. dartmouth.eduroyalsocietypublishing.org Research has shown that anabasine can reduce the parasite load in infected bumblebees. dartmouth.eduroyalsocietypublishing.orgresearchgate.net One study found that while various naturally occurring nectar chemicals could decrease parasite loads, anabasine had the most potent effect, reducing infection by as much as 81%. royalsocietypublishing.org The effects are dose-dependent; a high concentration of anabasine in the diet of infected bees significantly decreased parasite loads and increased the likelihood of the bees clearing the infection entirely. dartmouth.edu Interestingly, across the natural concentration range found in floral nectar, anabasine did not appear to affect the survival time of either infected or uninfected bumblebees, suggesting a high tolerance for this alkaloid under laboratory conditions. dartmouth.edu However, another study noted that anabasine could amplify the negative effects of pathogens on bumblebee fitness, suggesting potential trade-offs between the detoxification of the compound and immune function. researchgate.netsciencedaily.com
In contrast to the potential benefits for parasitized bumblebees, studies on honeybees have indicated a strong deterrent effect. ed.ac.uk Free-flying honeybees were deterred by naturally occurring concentrations of anabasine in artificial nectar solutions. ed.ac.uk This suggests that even at levels found in nature, certain secondary compounds like anabasine can act as a deterrent to honeybee foraging. ed.ac.uk
The interaction of anabasine with other alkaloids, such as its isomer nicotine, has also been investigated. nih.gov Since many Nicotiana species contain both alkaloids in their nectar, pollinators are likely to encounter them simultaneously. nih.gov Some research indicates an antagonistic interaction between nicotine and anabasine, where the effects of each compound were altered when consumed together. nih.gov
Table 1: Summary of Research Findings on the Effects of Anabasine on Bees
| Organism | Studied Effect | Key Findings | Citations |
| Bumblebee (Bombus impatiens) | Interaction with Crithidia bombi parasite | High-anabasine diet reduced parasite loads and increased infection clearance. | dartmouth.eduresearchgate.net |
| Bumblebee (Bombus impatiens) | Survival | No significant effect on survival time for infected or uninfected bees across natural concentration ranges. | dartmouth.edu |
| Bumblebee (Bombus sp.) | Interaction with other nectar chemicals | Anabasine, along with nicotine, thymol, and catalpol, significantly reduced Crithidia bombi parasite load. | royalsocietypublishing.org |
| Bumblebee (Bombus sp.) | Fitness under parasite stress | Anabasine consumption did not mitigate the negative survival effects of Crithidia and increased the time to egg-laying in microcolonies. | royalsocietypublishing.org |
| Honeybee (Apis mellifera) | Foraging Behavior | Deterred by naturally occurring concentrations of anabasine. | ed.ac.uk |
| Bumblebee (Bombus sp.) | Interaction with Nicotine | Anabasine did not affect mortality, while nicotine did under variable temperatures; potential for antagonistic interactions between the two alkaloids. | nih.gov |
Plant Interactions and Biosynthesis Regulation
Anabasine is a pyridine alkaloid synthesized by plants, most notably in the genus Nicotiana. researchgate.netresearchgate.net The biosynthesis of anabasine is a complex, regulated process that is closely linked with the plant's defense mechanisms against herbivores. researchgate.net
The synthesis of tobacco alkaloids, including anabasine, primarily occurs in the roots of the plant. researchgate.net From the roots, these compounds are translocated via the xylem to the aerial parts, such as leaves and flowers, where they are stored in vacuoles as defensive toxins. researchgate.net The biosynthetic pathway for anabasine involves the pyridine pathway. oup.com This is distinct from an alkaloid like nicotine, which requires both the pyridine and pyrrolidine (B122466) pathways for its formation. oup.com
The biosynthesis is initiated from precursors derived from primary metabolism. rsc.org The formation of the pyridine ring of anabasine is derived from a nicotinic acid-like nucleophile. rsc.org Several key enzymes and genes are involved in the pathway. While the early steps involving enzymes like putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) are crucial for related alkaloids like nicotine, the precise enzymatic steps for the final ring coupling in anabasine synthesis have remained less clear. researchgate.netrsc.org A PIP family oxidoreductase, known as A622, is also required, likely for forming a nicotinic acid-derived precursor. oup.com
The regulation of anabasine biosynthesis is tightly controlled by a sophisticated signaling network. researchgate.net A key signaling molecule is jasmonate (JA), a plant hormone that is produced in response to stresses like insect herbivory. researchgate.netkyoto-u.ac.jp The jasmonate signal activates a cascade that upregulates the expression of the alkaloid biosynthesis genes. researchgate.net This signaling pathway involves several transcription factors, which are proteins that bind to specific DNA sequences to control the rate of gene transcription. researchgate.netmpg.de
Two main groups of transcription factors are central to this regulation: MYC2 (a basic helix-loop-helix transcription factor) and members of the AP2/ERF (APETALA 2/Ethylene Response Factor) family. researchgate.netbiorxiv.org These transcription factors, such as the NIC2-locus ERFs, directly bind to the promoter regions of the pathway's structural genes, activating their expression. researchgate.netresearchgate.net The NIC2 locus itself is a cluster of several closely related ERF transcription factor genes. researchgate.netresearchgate.net This regulatory module, where jasmonate signaling leads to the activation of MYC2 and ERF transcription factors, ensures a coordinated and rapid defense response by increasing the production of defensive alkaloids like anabasine when the plant is under attack. researchgate.netmpg.de
Table 2: Key Genes and Regulators in Anabasine Biosynthesis
| Gene/Regulator | Type | Function in Alkaloid Biosynthesis | Citations |
| A622 | Oxidoreductase | Required for the biosynthesis of tobacco alkaloids, possibly for forming a nicotinic acid-derived precursor. | oup.com |
| Jasmonate (JA) | Plant Hormone | Triggers the signaling cascade that induces the expression of biosynthesis genes in response to herbivory. | researchgate.netkyoto-u.ac.jp |
| MYC2 | bHLH Transcription Factor | A key positive regulator in the jasmonate signaling cascade that activates the expression of pathway genes. | researchgate.netbiorxiv.org |
| NIC2-locus ERFs | AP2/ERF Transcription Factors | A cluster of transcription factors that are directly activated by jasmonate signaling and bind to promoters to up-regulate structural genes in the pathway. | researchgate.netresearchgate.net |
Advanced Research Topics and Future Directions
Supramolecular Chemistry and Inclusion Complex Formation
Supramolecular chemistry explores the interactions between molecules, leading to the formation of larger, well-organized structures. In the context of anabasine (B190304), research has focused on forming inclusion complexes, where the anabasine molecule (the "guest") is encapsulated within a larger host molecule. This complexation is achieved through non-covalent interactions. mdpi.com
Cyclodextrin (B1172386) Encapsulation and Host-Guest Interactions
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating other molecules. nih.gov The encapsulation of anabasine with beta-cyclodextrin (B164692) (β-CD) has been a subject of significant study. mdpi.comnih.gov Experimental and computational studies confirm that anabasine and β-CD form a 1:1 stoichiometric supramolecular inclusion complex. researchgate.netresearchgate.net
The primary interactions driving the formation of this host-guest complex are nonspecific, including dispersion and van der Waals forces. mdpi.com Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the piperidine (B6355638) fragment of the anabasine molecule inserts into the inner cavity of the β-CD cone. mdpi.comresearchgate.net This is evidenced by significant chemical shifts observed for the H-3 and H-5 protons of the β-CD, which are located inside the cavity. mdpi.com Further confirmation of this inclusion is provided by 2D NMR ROESY spectra, which show cross-peaks indicating proton-proton interactions between the β-CD's internal protons and the protons of anabasine's piperidine fragment. mdpi.com
In addition to cyclodextrins, other host molecules have been investigated. Cucurbit ufrgs.bruril (CB ufrgs.br), an artificial nanocontainer, also forms a stable 1:1 host-guest complex with anabasine. nih.gov Notably, the binding affinity of anabasine with CB ufrgs.br is significantly higher [Kₐ of (7.45 ± 0.31) × 10⁴ M⁻¹] compared to its interaction with β-CD, which was found to be too weak to be measured by the same methods. nih.gov
Table 1: Summary of Anabasine-Host Complexation Studies
| Host Molecule | Stoichiometry | Binding Affinity (Kₐ) | Key Findings |
|---|---|---|---|
| Beta-cyclodextrin (β-CD) | 1:1 researchgate.netresearchgate.net | Weak; not precisely measured via ITC nih.gov | Piperidine fragment of anabasine enters the β-CD cavity; driven by nonspecific interactions. mdpi.comresearchgate.net |
| Cucurbit ufrgs.bruril (CB ufrgs.br) | 1:1 nih.gov | (7.45 ± 0.31) × 10⁴ M⁻¹ nih.gov | Forms a stable complex with significantly higher binding affinity than β-CD. nih.gov |
Enhanced Stability and Bioavailability through Complexation
A primary motivation for studying the encapsulation of anabasine is to improve its physicochemical properties. nih.gov The formation of inclusion complexes with hosts like cyclodextrins can lead to enhanced stability against factors such as light and oxygen, increased solubility, and improved bioavailability. mdpi.comnih.govresearchgate.net The complexation of anabasine with β-CD was specifically investigated to create a more stable and bioavailable form of the alkaloid. mdpi.comnih.govresearchgate.net This strategy of using cyclodextrins to enhance the stability and bioavailability of guest molecules is a well-established application in pharmaceuticals. researchgate.netmdpi.com
Molecular Modeling and Computational Studies
Computational methods are integral to understanding the interactions between anabasine and host molecules at an atomic level. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the formation and stability of anabasine complexes. mdpi.comnih.gov
Molecular docking studies were used to explore the binding patterns of anabasine with different types of cyclodextrins (α, β, and γ). mdpi.comnih.gov These in silico experiments predicted that β-CD was the most suitable host for encapsulation, a finding that was subsequently verified through experimental work. mdpi.comnih.gov Quantum-chemical studies have also been applied to investigate the complexes of anabasine with metal ions like Cu(II) and Zn(II). researchgate.net
Molecular Dynamics Simulations and MM-PBSA Analysis
While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.gov For the anabasine-β-CD complex, MD simulations were run for periods up to 100 nanoseconds to confirm the stability of the binding. mdpi.com The stability was assessed by calculating the Root Mean Square Deviation (RMSD), which showed the complex remained stable throughout the simulation. mdpi.com
To quantify the binding affinity, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method was used. nih.govmdpi.com This method calculates the binding free energy of the complex from the MD simulation trajectories. nih.govchemisgroup.us The analysis of the anabasine-β-CD complex yielded a binding energy of -38 kJ/mol, indicating a favorable and stable interaction. nih.gov
Table 2: Computational Study Parameters for Anabasine-β-CD Complex
| Computational Method | Purpose | Key Result/Finding |
|---|---|---|
| Molecular Docking | Predicted the most suitable cyclodextrin type for encapsulation. mdpi.com | β-cyclodextrin was identified as the best option among α, β, and γ CDs. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Confirmed the stability of the host-guest complex over time (100 ns). mdpi.com | RMSD analysis showed the complex was stable. mdpi.com |
| MM-PBSA Analysis | Calculated the binding free energy of the complex. nih.gov | The binding free energy was calculated to be -38 kJ/mol. nih.gov |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com In the context of anabasine and related compounds, QSAR has been used to understand the interactions of these molecules with nicotinic acetylcholine (B1216132) receptors (nAChRs). While specific QSAR studies focusing solely on anabasine hydrochloride are not detailed in the provided sources, research on anabasine analogues and other neonicotinoids is prevalent. thegoodscentscompany.com These studies investigate how hydrophobic and electronic characteristics influence the binding affinity of these compounds to various nAChR subtypes. researchgate.net The goal of such QSAR models is to aid in the rational design of new compounds with specific activities by predicting their biological effects based on their molecular structure. nih.gov
Biomarker Development for Specific Research Applications
Anabasine serves as an important biomarker in specific research applications, primarily in toxicology and studies of tobacco use. nih.govnih.gov As a minor alkaloid found in tobacco (Nicotiana), but not in commercial nicotine (B1678760) replacement therapy (NRT) products, its presence in biological samples can be used to distinguish between the use of conventional tobacco products and NRT or electronic nicotine delivery systems (ENDS). nih.govnih.govresearchgate.net
Urine concentrations of anabasine and another minor alkaloid, anatabine (B1667383), are measured to validate abstinence from tobacco. nih.gov In studies of individuals using nicotine gum while abstaining from smokeless tobacco, anabasine levels were found to be below the detection cut-point of 2 ng/mL, confirming its utility as a specific biomarker for tobacco use. nih.gov To support this application, sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous quantification of anabasine and other minor tobacco alkaloids in urine. nih.govresearchgate.net
Table of Compound Names
Development of Selective this compound Analogs for Therapeutic and Research Applications
The development of selective analogs of this compound is a burgeoning area of research with significant potential for both therapeutic applications and as tools for fundamental research. Anabasine itself is a non-selective agonist at most nicotinic acetylcholine receptors (nAChRs), which limits its therapeutic utility due to potential side effects. mdpi.com Consequently, researchers are focused on designing and synthesizing novel anabasine derivatives with enhanced selectivity for specific nAChR subtypes, such as the α7 and α4β2 receptors, which are implicated in various neurological and inflammatory conditions. mdpi.comacs.org
A key strategy in developing selective analogs involves the conformational restriction of the anabasine molecule. By introducing structural constraints, researchers aim to create compounds that fit more precisely into the binding sites of specific nAChR subtypes. acs.orgnih.gov For example, constrained versions of anabasine, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, have been synthesized and shown to exhibit high affinity and selectivity for the α4β2 nAChR subtype over others. acs.org Another approach involves modifying the 3-pyridinyl moiety of anabaseine (B15009), a related compound, by replacing it with a substituted benzene (B151609) ring to achieve selectivity for the α3β4 nAChR subtype. nih.gov
The therapeutic potential of these selective analogs is being explored in several areas:
Neurodegenerative Diseases: Agonists of α7 nAChRs are considered promising for the treatment of Alzheimer's disease. plos.org The development of selective anabasine analogs could lead to new therapies that reduce Aβ deposition and reverse cognitive deficits. mdpi.complos.org Similarly, selective activation of α4β2 nAChRs has shown promise in animal models of Parkinson's disease. nih.gov
Pain Management: Certain conformationally restricted analogs of anabasine have demonstrated activity in animal models of pain, suggesting their potential as novel analgesics. nih.gov
Anti-inflammatory Agents: Anatabine, a minor tobacco alkaloid structurally similar to anabasine, has shown anti-inflammatory properties by reducing the activation of key inflammatory signaling pathways. plos.org Selective analogs could offer more targeted anti-inflammatory therapies.
Smoking Cessation: this compound itself has been investigated for its potential to aid in smoking withdrawal. mdpi.com More selective analogs could potentially offer a more effective and safer alternative to current smoking cessation aids.
In addition to therapeutic applications, selective anabasine analogs are invaluable tools for research. They allow scientists to probe the specific functions of different nAChR subtypes in the central nervous system and other parts of the body, leading to a better understanding of their physiological roles. mdpi.comacs.org
The table below summarizes some of the developed anabasine analogs and their selectivity:
| Analog Name | Target nAChR Subtype(s) | Potential Application(s) |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | α4β2 | Neurodegenerative diseases, Pain |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | α4β2 | Neurodegenerative diseases |
| 5'-Phenylanabaseine | α7 (conditionally silent agonist) | Research tool, potential therapeutic |
| 3,5-disubstituted benzene ring anabaseine derivatives | α3β4 | Research tool |
| SIB-1663 (a conformationally restricted analog) | α2β4, α4β4 | Parkinson's disease, Pain |
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies, such as proteomics and metabolomics, is revolutionizing research into the effects of this compound. These systems-level approaches provide a comprehensive and unbiased view of the molecular changes that occur in biological systems upon exposure to anabasine, offering insights that are often missed by more targeted investigations. nih.govnih.gov
Proteomics , the large-scale study of proteins, can be used to identify the proteins and cellular pathways that are perturbed by anabasine treatment. For instance, a systems pharmacology approach was used to understand the concentration-dependent effects of anatabine, a related alkaloid, on various cell types. nih.gov This type of analysis can reveal the molecular mechanisms of action and potential off-target effects of anabasine and its analogs. nih.gov
Metabolomics , the systematic study of small molecules (metabolites) within a biological system, offers a snapshot of the metabolic state of an organism or cell. nih.govfrontiersin.org In the context of anabasine research, metabolomics can be used to:
Identify biomarkers of exposure: The presence of anabasine and its metabolites in biological fluids can serve as a reliable indicator of exposure to tobacco smoke or other sources of the alkaloid. plos.orgfrontiersin.org
Understand metabolic perturbations: Studies have used metabolomics to analyze the metabolic alterations in oral bacteria exposed to smokeless tobacco, which contains anabasine. nih.gov This revealed that the arginine-nitric oxide pathway was perturbed, and that the bacteria could degrade minor alkaloids like anabasine. nih.gov
Distinguish between sources of exposure: Residue metabolomics has been employed to differentiate the use of closely related plant species in ancient artifacts by analyzing the profile of various alkaloids, including anabasine. frontiersin.org
Investigate metabolic fate: While nicotine has a short half-life, its metabolites can be detected for longer periods. plos.org Metabolomics can track the breakdown of anabasine and identify its various metabolites in the body.
The combination of different omics data types, often referred to as multi-omics or systems biology, provides a more holistic understanding of the biological impact of anabasine. nih.gov For example, by combining gene expression profiles with proteomics and metabolomics data, researchers can construct detailed molecular networks that are perturbed by anabasine, leading to the identification of key pathways and potential therapeutic targets. nih.gov A systems biology approach on anatabine, for instance, identified it as an NRF2 (nuclear factor-erythroid factor 2-related factor 2) activator, suggesting its therapeutic potential in NRF2-related diseases. nih.gov
The table below provides examples of how omics technologies are being applied in anabasine research:
| Omics Technology | Application in Anabasine Research | Key Findings/Potential |
| Proteomics | Identifying protein targets and pathways affected by anabasine. | Elucidating mechanisms of action and off-target effects. |
| Metabolomics | Biomarker discovery for exposure, understanding metabolic changes. | Identification of anabasine metabolites and perturbed metabolic pathways. |
| Systems Biology | Integrating multi-omics data for a holistic view. | Revealing complex molecular networks and predicting therapeutic potential. |
Ethical Considerations in this compound Research
Research involving this compound, like any research with psychoactive and potentially toxic substances, necessitates careful consideration of ethical principles to ensure the protection and welfare of research participants. bu.edunih.gov The core ethical guidelines for human subjects research, as outlined in documents like the Belmont Report, are particularly pertinent. nih.gov These principles include respect for persons, beneficence, and justice. nih.gov
Key ethical considerations in this compound research include:
Informed Consent: A fundamental tenet of ethical research is obtaining valid informed consent from participants. bu.edu Researchers must ensure that potential subjects fully understand the nature of the study, the potential risks and benefits, and their right to withdraw at any time. savemyexams.com In studies involving individuals with a history of substance use, there can be debate about their capacity to provide voluntary and competent consent, especially if they are intoxicated or in withdrawal. bu.eduresearchgate.net
Risk-Benefit Assessment: The potential risks to participants must be carefully weighed against the anticipated benefits of the research. bu.edu For a substance like anabasine, which has known toxic effects, the risks may be more than minimal. caymanchem.comresearchgate.net Researchers and Institutional Review Boards (IRBs) must conduct a thorough risk assessment and implement measures to minimize harm. nih.gov
Confidentiality: Protecting the privacy and confidentiality of research data is crucial, especially when studying substances that may be associated with illicit activities or social stigma. bu.edu Researchers may need to obtain a Certificate of Confidentiality to protect data from subpoena. bu.edu
Vulnerable Populations: Research involving potentially vulnerable populations, such as individuals with substance use disorders, requires additional safeguards to prevent coercion and ensure equitable selection of participants. nih.govbu.edu
Animal Research: When animal models are used, researchers must adhere to strict ethical guidelines for animal experimentation to ensure humane treatment and minimize suffering. dovepress.com This includes proper housing, care, and the use of anesthesia or analgesia when appropriate.
The ethical landscape of research on addictive substances is complex and often subject to public and political debate. bu.edu For example, research on using an addictive agent as a treatment, while potentially beneficial, can be controversial. bu.edu Open discussion and adherence to established ethical frameworks are essential for conducting responsible and scientifically valid research with this compound. researchgate.net
The table below outlines the primary ethical principles and their application in this compound research:
| Ethical Principle | Application in this compound Research |
| Respect for Persons | Ensuring voluntary and informed consent, protecting participant autonomy. |
| Beneficence | Maximizing potential benefits while minimizing risks of harm. |
| Justice | Fair and equitable selection of research participants, avoiding exploitation of vulnerable populations. |
| Confidentiality | Protecting the privacy of participant data. |
| Humane Animal Care | Adhering to ethical guidelines for animal experimentation. |
Q & A
Q. Basic
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation.
- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent hazardous decomposition (e.g., carbon monoxide release) .
- Handling: Minimize exposure to humidity to maintain hygroscopic stability.
What methodological approaches assess the environmental impact of this compound in ecotoxicological studies?
Q. Advanced
- Aquatic Toxicity Testing: Use Daphnia magna or Danio rerio models to determine LC₅₀ values. Note that current data gaps require empirical testing, as no established aquatic toxicity data exist .
- Soil Mobility: Evaluate adsorption coefficients (Kd) using batch equilibrium experiments to predict leaching potential.
- Disposal Protocols: Follow EPA guidelines for hazardous waste (D-code D003) and avoid sewer discharge. Neutralization with alkaline solutions (e.g., sodium bicarbonate) may reduce toxicity prior to disposal .
How should researchers address contradictions in efficacy data across experimental models?
Q. Advanced
- Source Analysis: Identify confounding variables (e.g., species-specific receptor expression, pharmacokinetic differences). For example, rodent vs. primate nAChR subtype distribution may explain efficacy discrepancies .
- Method Validation: Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional assays).
- Meta-Analysis: Aggregate data from multiple studies to distinguish outliers or trends. Use statistical tools (e.g., Cohen’s d for effect size) to quantify variability .
What are best practices for documenting this compound experiments to ensure reproducibility?
Q. Basic
- Experimental Protocols: Detail compound purity (e.g., ≥98% by HPLC), solvent systems (e.g., saline for in vivo studies), and storage conditions .
- Data Reporting: Include raw data tables (e.g., dose-response metrics) in supplementary materials and specify equipment calibration protocols (e.g., patch-clamp amplifier settings) .
How can researchers mitigate batch-to-batch variability in this compound studies?
Q. Advanced
- Quality Control: Use NMR and mass spectrometry to verify chemical identity and purity for each batch.
- Standardized Assays: Include internal controls (e.g., reference agonists like acetylcholine) in every experiment to normalize inter-batch responses .
- Blinded Testing: Implement double-blind protocols to reduce observer bias in behavioral or histological analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
